molecular formula C18H17NO3 B1195736 Puterine CAS No. 65012-38-6

Puterine

Cat. No.: B1195736
CAS No.: 65012-38-6
M. Wt: 295.3 g/mol
InChI Key: VEGWTRMHBZNJFY-GFCCVEGCSA-N
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Description

Puterine, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

65012-38-6

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(12R)-18-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene

InChI

InChI=1S/C18H17NO3/c1-20-13-4-2-3-10-7-12-15-11(5-6-19-12)8-14-18(22-9-21-14)17(15)16(10)13/h2-4,8,12,19H,5-7,9H2,1H3/t12-/m1/s1

InChI Key

VEGWTRMHBZNJFY-GFCCVEGCSA-N

SMILES

COC1=CC=CC2=C1C3=C4C(C2)NCCC4=CC5=C3OCO5

Isomeric SMILES

COC1=CC=CC2=C1C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5

Canonical SMILES

COC1=CC=CC2=C1C3=C4C(C2)NCCC4=CC5=C3OCO5

Synonyms

puterine

Origin of Product

United States

Foundational & Exploratory

Unveiling "Puterine": A Case of Mistaken Identity in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases for a compound named "Puterine" has yielded no results, suggesting that the term may be a neologism or a misspelling of an existing biochemical substance. It is likely that the intended subject of inquiry is either "Putrescine," a structurally similar polyamine, or "Purine," a class of nitrogen-containing heterocyclic compounds fundamental to life.

This technical guide will address the likely intended topics of interest – Putrescine and Purine – providing researchers, scientists, and drug development professionals with an in-depth overview of their discovery, natural sources, and key signaling pathways.

Section 1: Putrescine - A Ubiquitous Polyamine

Putrescine is a foul-smelling diamine formed by the breakdown of amino acids. It is essential for cell growth, differentiation, and proliferation.

Discovery and Natural Sources

The discovery of putrescine is linked to the study of ptomaines, nitrogenous compounds produced during the putrefaction of animal and plant matter.

Table 1: Natural Sources of Putrescine

Source CategorySpecific ExamplesConcentration Range
Fermented FoodsSauerkraut, cheese, fermented sausagesVariable, can be high
FruitsOranges, bananas, tomatoesLow to moderate
VegetablesSpinach, peas, potatoesLow
Animal TissuesMeat, fishIncreases with decomposition
MicroorganismsBacteria, fungiProduced during metabolism
Biosynthesis of Putrescine

Putrescine is synthesized in organisms through two primary pathways originating from the amino acids ornithine and arginine.[1][2]

Putrescine_Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine Arginine decarboxylase (ADC) Putrescine Putrescine Ornithine->Putrescine Ornithine decarboxylase (ODC) N_Carbamoylputrescine N_Carbamoylputrescine Agmatine->N_Carbamoylputrescine Agmatine iminohydrolase (AIH) N_Carbamoylputrescine->Putrescine N-carbamoylputrescine amidohydrolase (CPA)

Figure 1: Biosynthesis pathways of Putrescine.
Signaling Pathways

Putrescine plays a crucial role in cellular signaling, notably by stimulating the mTOR (mechanistic target of rapamycin) signaling pathway, which is central to regulating cell growth, proliferation, and survival.[3][4]

mTOR_Signaling Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Figure 2: Putrescine activation of the mTOR signaling pathway.

Section 2: Purines - The Building Blocks of Life

Purines are a class of organic compounds characterized by a double-ring structure. They are integral components of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and various cofactors.

Discovery and Natural Sources

The discovery of purines dates back to the 19th century with the isolation of uric acid from kidney stones.

Table 2: Natural Sources of Purines

Source CategorySpecific ExamplesPurine Content
MeatsOrgan meats (liver, kidney), red meatHigh
SeafoodAnchovies, sardines, mackerelHigh
LegumesLentils, beans, peasModerate
VegetablesAsparagus, spinach, mushroomsModerate
GrainsWhole grains, oatsLow to Moderate
De Novo Purine Biosynthesis

The de novo synthesis of purines is a complex, multi-step pathway that constructs the purine ring from simpler precursors.[5][6][7] The pathway begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

De_Novo_Purine_Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP synthetase PRA 5-Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP Inosine Monophosphate FAICAR->IMP AMP Adenosine Monophosphate IMP->AMP GMP Guanosine Monophosphate IMP->GMP

Figure 3: Overview of the De Novo Purine Synthesis Pathway.
Experimental Protocols: Isolation of Natural Products

The isolation of compounds like putrescine and purines from natural sources involves a series of extraction and purification steps.

Workflow: General Protocol for Natural Product Isolation

Isolation_Workflow Start Biological Material Extraction Extraction (e.g., Solvent Extraction, Distillation) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC, Crystallization) Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound Analysis Structural Elucidation (e.g., NMR, Mass Spectrometry) Pure_Compound->Analysis

Figure 4: A generalized workflow for the isolation of natural products.

A detailed experimental protocol for a specific isolation would require precise parameters tailored to the target compound and the source material. A general procedure involves:

  • Sample Preparation: The biological material is typically dried and ground to increase the surface area for extraction.

  • Extraction: A suitable solvent is chosen based on the polarity of the target compound. Common methods include maceration, Soxhlet extraction, or more modern techniques like supercritical fluid extraction.[8]

  • Concentration: The solvent is removed from the crude extract, usually under reduced pressure.

  • Fractionation: The crude extract is separated into fractions of decreasing complexity using techniques like column chromatography.

  • Purification: Individual compounds are isolated from the fractions using high-performance liquid chromatography (HPLC) or other high-resolution techniques.[9]

  • Structural Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Conclusion

While "this compound" appears to be a non-existent compound, the underlying interest likely pertains to the well-established and biologically significant molecules, Putrescine and Purine. Both play critical roles in cellular function and have been the subject of extensive research. This guide provides a foundational understanding of their discovery, natural occurrence, and involvement in key signaling pathways, offering a valuable resource for professionals in the fields of research and drug development. Further investigation into the specific context of the original query may reveal a more precise area of interest within the broad scope of these essential biochemicals.

References

An In-depth Technical Guide to the Biosynthesis of Bioactive Compounds in Magnolia officinalis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial topic of inquiry, "Puterine," does not correspond to a known compound in the scientific literature for Magnolia officinalis. This guide therefore focuses on the well-elucidated biosynthetic pathways of the principal bioactive constituents of this plant: the neolignans magnolol and honokiol, and the characteristic alkaloids.

Executive Summary

Magnolia officinalis is a rich source of bioactive secondary metabolites with significant therapeutic potential. The most prominent of these are the neolignans magnolol and honokiol, and a diverse array of alkaloids, primarily of the benzylisoquinoline and aporphine types. Understanding the biosynthetic pathways of these compounds is critical for their targeted production through synthetic biology, metabolic engineering, and for ensuring the quality of herbal preparations. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

Biosynthesis of Neolignans: Magnolol and Honokiol

The biosynthesis of magnolol and its isomer honokiol is a subject of ongoing research. A recently proposed and validated pathway deviates from the traditional lignan pathway and originates from the amino acid L-tyrosine. The key steps involve the formation of a monolignol-like precursor, chavicol, followed by an oxidative coupling reaction.

Proposed Biosynthetic Pathway

The pathway begins with L-tyrosine and proceeds through a series of enzymatic reactions to produce chavicol (4-allylphenol). Two molecules of chavicol are then dimerized by a laccase enzyme to form magnolol and honokiol[1][2].

The key enzymatic steps from L-tyrosine to chavicol are catalyzed by:

  • Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-Coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid to p-Coumaroyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces p-Coumaroyl-CoA to p-Coumaraldehyde.

  • Alcohol Dehydrogenase (ADH): Reduces p-Coumaraldehyde to p-Coumaryl alcohol.

  • Chavicol and Eugenol O-methyltransferase, Acetyltransferase, Synthase (CAAT/APS): A series of uncharacterized enzymes are proposed to convert p-Coumaryl alcohol to chavicol[2][3].

The final and crucial step is the oxidative coupling of two chavicol molecules. This reaction is catalyzed by a laccase enzyme, MoLAC14, which has been identified and characterized as a pivotal enzyme in magnolol synthesis[1][2][4].

Magnolol Biosynthesis Pathway cluster_upstream Upstream Phenylpropanoid Pathway cluster_downstream Neolignan Formation L-Tyrosine L-Tyrosine p-Coumaric acid p-Coumaric acid L-Tyrosine->p-Coumaric acid TAL p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL p-Coumaraldehyde p-Coumaraldehyde p-Coumaroyl-CoA->p-Coumaraldehyde CCR p-Coumaryl alcohol p-Coumaryl alcohol p-Coumaraldehyde->p-Coumaryl alcohol ADH Chavicol Chavicol p-Coumaryl alcohol->Chavicol CAAT/APS (putative) Magnolol Magnolol Chavicol->Magnolol MoLAC14 (Laccase) Honokiol Honokiol Chavicol->Honokiol MoLAC14 (Laccase)

Figure 1: Proposed Biosynthesis Pathway of Magnolol and Honokiol.

Biosynthesis of Alkaloids in Magnolia officinalis

Magnolia officinalis produces a variety of alkaloids, predominantly of the benzylisoquinoline (BIA) and aporphine types. These alkaloids also originate from L-tyrosine, which serves as the precursor for the two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA)[5][6].

General Benzylisoquinoline Alkaloid (BIA) Pathway
  • Dopamine Arm: L-tyrosine is converted to L-DOPA and then decarboxylated to form dopamine. This is catalyzed by Tyrosine Hydroxylase (TH) and DOPA Decarboxylase (DDC).

  • 4-HPAA Arm: In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid (4-HPP) by Tyrosine Aminotransferase (TyrAT), which is then decarboxylated to 4-HPAA[5].

  • Pictet-Spengler Condensation: Dopamine and 4-HPAA are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the central precursor to all BIAs[5].

  • Downstream Modifications: (S)-norcoclaurine undergoes a series of methylation, hydroxylation, and oxidative coupling reactions catalyzed by various enzymes (e.g., O-methyltransferases, N-methyltransferases, P450 monooxygenases) to generate the diverse skeletons of benzylisoquinoline and aporphine alkaloids.

General BIA Pathway cluster_dopamine Dopamine Arm cluster_4hpaa 4-HPAA Arm L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA TH 4-HPP 4-HPP L-Tyrosine->4-HPP TyrAT Dopamine Dopamine L-DOPA->Dopamine DDC S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA 4-HPAA 4-HPP->4-HPAA 4-HPAA->S-Norcoclaurine NCS Diverse_Alkaloids Benzylisoquinoline & Aporphine Alkaloids S-Norcoclaurine->Diverse_Alkaloids Methyltransferases, P450s, etc.

Figure 2: General Biosynthetic Pathway for Alkaloids in M. officinalis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of neolignans in Magnolia officinalis.

Table 1: Enzyme Kinetics of MoLAC14 for Magnolol Synthesis

Parameter Wild-Type MoLAC14 L532A Mutant MoLAC14 Reference
Km (mM) 1.05 0.88 [1]
Vmax (mg/L/h) 10.68 14.88 [1]
kcat (s-1) 0.08 0.11 [1]

| kcat/Km (s-1mM-1) | 0.076 | 0.125 |[1] |

Table 2: Optimal Reaction Conditions for In Vitro Magnolol Production by MoLAC14

Parameter Optimal Value Magnolol Yield (mg/L) Reference
pH 7.0 - 7.5 ~14.5 [2]
Temperature (°C) 60 Not Specified [2]
Cu2+ Conc. (mM) 1.0 Not Specified [7]

| Final Yield (L532A Mutant) | Post-optimization | 148.83 |[1][2][4] |

Table 3: Concentration of Magnolol and Honokiol in M. officinalis Tissues

Compound Tissue Concentration (mg/g of extract) Analytical Method Reference
Magnolol Bark 2.67 UPLC/UV [8]
Honokiol Bark 3.04 UPLC/UV [8]
Magnolol Bark 75.24 HPLC-UV [9]
Honokiol Bark 19.13 HPLC-UV [9]
Magnolol Raw Herb 21.3 LC/PDA [10]

| Honokiol | Raw Herb | 17.0 | LC/PDA |[10] |

Note: Concentrations can vary significantly based on plant age, origin, and extraction method[11].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of these biosynthetic pathways.

Protocol for Laccase Activity Assay

This protocol is adapted from standard colorimetric assays using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate[12][13].

  • Preparation of Plant Extract: a. Homogenize 100 mg of fresh M. officinalis tissue (e.g., leaf, bark) in 400 µL of ice-cold Laccase Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0)[14]. b. Incubate the homogenate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 15 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction: a. Prepare a reaction mixture in a 1 mL cuvette containing:

    • 800 µL 100 mM Sodium Acetate Buffer (pH 5.0)
    • 100 µL 5 mM ABTS solution
    • 100 µL crude enzyme extract b. For the blank, use 100 µL of assay buffer instead of the enzyme extract.

  • Measurement: a. Immediately place the cuvette in a spectrophotometer. b. Monitor the increase in absorbance at 420 nm (due to the oxidation of ABTS) for 5 minutes, taking readings every 30 seconds[12].

  • Calculation of Activity: a. Determine the linear rate of change in absorbance per minute (ΔA420/min). b. Calculate laccase activity using the Beer-Lambert law: Activity (U/mL) = (ΔA420/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where:

    • ε (molar extinction coefficient of oxidized ABTS) = 36,000 M-1cm-1[12].

    • One unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Protocol for Quantification of Magnolol and Honokiol by HPLC

This protocol is a generalized method based on published literature for reversed-phase HPLC[10][15][16][17].

  • Sample Preparation: a. Grind dried M. officinalis bark to a fine powder. b. Extract 1.0 g of powder with 20 mL of methanol using sonication for 30 minutes, followed by centrifugation. c. Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (75:25, v/v)[15]. (A gradient elution with methanol and 0.1% aqueous acetic acid can also be used[10]).

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: 290 nm[17].

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Quantification: a. Prepare standard stock solutions of pure magnolol and honokiol in methanol. b. Generate a calibration curve by injecting a series of dilutions of the standard solutions (e.g., 0.1 to 100 µg/mL[17]). c. Plot the peak area against the concentration for each compound to determine linearity. d. Quantify magnolol and honokiol in the plant extracts by comparing their peak areas to the standard curve.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol provides a general workflow for analyzing the expression of biosynthesis-related genes (e.g., TAL, 4CL, MoLAC14)[18][19][20][21].

  • RNA Extraction and cDNA Synthesis: a. Isolate total RNA from various M. officinalis tissues using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. b. Assess RNA quality and integrity using a spectrophotometer (A260/280 ratio) and gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Primer Design and Validation: a. Design gene-specific primers for target genes and at least two reference (housekeeping) genes (e.g., Actin, GAPDH). Primers should amplify a product of 100-200 bp. b. Validate primer efficiency by generating a standard curve with a serial dilution of pooled cDNA. An acceptable efficiency is between 90-110%.

  • qPCR Reaction: a. Set up the qPCR reaction in a 20 µL volume:

    • 10 µL 2x SYBR Green Master Mix
    • 1 µL Forward Primer (10 µM)
    • 1 µL Reverse Primer (10 µM)
    • 2 µL Diluted cDNA (e.g., 1:10 dilution)
    • 6 µL Nuclease-free water b. Run the reaction on a real-time PCR cycler with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. c. Perform a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: a. Determine the quantification cycle (Cq) values for each reaction. b. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the target gene to the geometric mean of the reference genes.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the elucidation of a natural product biosynthetic pathway, integrating multi-omics and functional validation.

Experimental Workflow cluster_discovery Discovery & Hypothesis cluster_validation Functional Validation A Tissue Selection (e.g., high-yield bark) B Metabolite Profiling (LC-MS) A->B C Transcriptome Sequencing (RNA-Seq) A->C D Co-expression Analysis & Candidate Gene Identification B->D C->D E Gene Cloning & Heterologous Expression (e.g., in E. coli, Yeast) D->E Select Candidates F In Vitro Enzyme Assays E->F G In Vivo Validation (Gene Silencing/Overexpression) E->G H Pathway Elucidation F->H Confirm Function G->H Confirm Role

Figure 3: General Workflow for Biosynthetic Pathway Elucidation.

Conclusion

While the compound "this compound" remains unidentified in Magnolia officinalis, the biosynthetic pathways of its major bioactive components, magnolol, honokiol, and various alkaloids, are becoming increasingly clear. The neolignans are synthesized via a novel pathway involving the laccase-mediated dimerization of chavicol, a derivative of L-tyrosine. The alkaloids follow the well-established tyrosine-derived pathway leading to the core intermediate (S)-norcoclaurine. The data and protocols provided in this guide offer a solid foundation for researchers aiming to explore, validate, and engineer these valuable metabolic pathways for pharmaceutical and industrial applications.

References

A-10-K Technical Dossier: An Overview of Putrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The compound initially inquired about, "Puterine," does not appear in the current scientific literature. It is presumed that this may be a typographical error, and the intended compound of interest is "Putrescine." This document provides a comprehensive technical overview of Putrescine, a biogenic diamine implicated in a wide array of physiological and pathological processes. Putrescine is notably involved in cell proliferation, differentiation, and apoptosis, making it a molecule of significant interest in various research and drug development contexts.

Physical and Chemical Properties

Putrescine, with the systematic IUPAC name Butane-1,4-diamine, is a colorless, crystalline solid at room temperature with a characteristically unpleasant odor.[1] It is miscible in water.[1]

PropertyValueSource
Chemical Formula C4H12N2[1]
Molar Mass 88.154 g·mol−1[1]
Appearance Colourless crystals[1]
Odor Very unpleasant; putrid, fishy-ammoniacal[1]
Density 0.877 g/mL[1]
Melting Point 27.5 °C (81.5 °F; 300.6 K)[1]
Boiling Point 158.6 °C (317.4 °F; 431.7 K)[1]
Solubility in water Miscible[1]
log P -0.466[1]
Vapor Pressure 2.33 mm Hg at 25 °C (est)[1]
Flash Point 51 °C (124 °F; 324 K)[1]

Biological Significance and Signaling Pathways

Putrescine is a key player in cellular metabolism and is a precursor for the synthesis of higher polyamines such as spermidine and spermine. These molecules are essential for cell growth and proliferation.

mTOR Signaling Pathway

Recent studies have highlighted the role of putrescine in activating the mTOR (mammalian target of rapamycin) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. Supplementation with putrescine has been shown to increase the phosphorylation of mTOR and its downstream targets, including 4EBP1 and p70 S6K1, in porcine placental cells.[2] This activation leads to enhanced protein synthesis and cell proliferation.[2]

mTOR_Signaling_Pathway Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inactivates) rpS6 Ribosomal Protein S6 p70S6K1->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Placental_Cells Porcine Placental Cells Culture_Medium Arg-free DMEM Putrescine_Supplementation Supplement with Putrescine (0-50 µM) Culture_Medium->Putrescine_Supplementation Incubation Incubate for 2-4 days Putrescine_Supplementation->Incubation Protein_Extraction Protein Extraction Incubation->Protein_Extraction Western_Blot Western Blotting for p-mTOR, p-p70S6K1, p-4EBP1 Protein_Extraction->Western_Blot Data_Quantification Densitometry and Ratio Calculation Western_Blot->Data_Quantification

References

The Enigmatic Compound "Puterine": A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Central Islip, NY – A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth technical information for the compound identified as "Puterine." While a unique Chemical Abstracts Service (CAS) number and molecular formula are assigned to this substance, detailed experimental data, biological activity, and established signaling pathways remain elusive, precluding the development of a comprehensive technical guide for researchers and drug development professionals.

Chemical Identity

The compound is registered under CAS number 65012-38-6 and possesses the molecular formula C₁₈H₁₇NO₃ . This fundamental information provides a starting point for its chemical characterization.

IdentifierValue
CAS Number 65012-38-6
Molecular Formula C₁₈H₁₇NO₃

Current State of Knowledge

Despite a thorough search for "this compound" across multiple scientific databases, no significant research publications detailing its synthesis, biological activity, mechanism of action, or involvement in any signaling pathways could be identified. The search terms were often confounded with biologically significant but distinct molecules such as "putrescine" and "purine," as well as the more general anatomical term "uterine."

This absence of published data suggests that "this compound" may be one of the following:

  • A novel or recently synthesized compound that has not yet been extensively studied or characterized in the public domain.

  • A proprietary compound used in industrial or commercial applications with limited disclosure of its properties.

  • An obscure natural product that has been isolated but not subjected to detailed biological investigation.

  • A potential misspelling or alternative nomenclature for a more well-known chemical entity.

Limitations and Future Directions

Given the current void of information, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

  • Verification of the Compound Name and CAS Number: Ensure the accuracy of the name "this compound" and the associated CAS number to rule out any transcriptional errors.

  • Chemical Synthesis and Analysis: If a sample is obtainable, performing detailed chemical synthesis and analytical characterization (e.g., NMR, mass spectrometry, X-ray crystallography) would be the foundational step to confirm its structure.

  • Biological Screening: A broad-based biological screening program would be necessary to identify any potential pharmacological activity. This could include in vitro assays against various cell lines and receptor binding studies.

  • Mechanism of Action Studies: Should any biological activity be identified, subsequent research would need to focus on elucidating its mechanism of action and identifying any involved signaling pathways.

Until such primary research is conducted and published, "this compound" remains a chemical entity defined only by its basic identifiers, with its potential role in science and medicine yet to be discovered.

The Biological Activity of Aporphine Alkaloids: A Focus on Puterine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aporphine alkaloids represent a diverse and pharmacologically significant class of isoquinoline alkaloids with a wide array of biological activities. This technical guide provides an in-depth overview of the biological activities of aporphine alkaloids, with a particular focus on Puterine (also known as Oxothis compound) and its close structural analog, Liriodenine. This document summarizes key quantitative data on their cytotoxic, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for the principal assays are provided to facilitate reproducibility and further research. Furthermore, this guide illustrates the signaling pathways and experimental workflows using Graphviz diagrams to provide clear visual representations of the underlying mechanisms and methodologies.

Introduction

Aporphine alkaloids are naturally occurring compounds found in various plant families, including the Annonaceae, Lauraceae, and Papaveraceae. Their tetracyclic core structure has been the subject of extensive research, revealing a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound (Oxothis compound) and the closely related Liriodenine are oxoaporphine alkaloids that have demonstrated significant biological potential. While specific quantitative data for this compound is limited in publicly available literature, the extensive research on Liriodenine provides a valuable framework for understanding the potential activities of this subclass of aporphine alkaloids.

Quantitative Biological Activity Data

The biological activities of aporphine alkaloids are often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC). The following tables summarize the available quantitative data for Liriodenine, a representative oxoaporphine alkaloid structurally similar to this compound.

Table 1: Cytotoxic Activity of Liriodenine against Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
HT29Colon Cancer11.02
KBOral Epidermoid Carcinoma9.60
A549Lung Cancer9.20

Table 2: Antimicrobial and Antifungal Activity of Liriodenine [2][3]

MicroorganismTypeActivity
Streptococcus spp.BacteriaActive
Staphylococcus spp.BacteriaActive
Bacillus spp.BacteriaActive
Listeria spp.BacteriaActive
Escherichia coliBacteriaActive
Salmonella spp.BacteriaActive
Klebsiella spp.BacteriaActive
Pseudomonas spp.BacteriaActive
Enterobacter spp.BacteriaActive
Serratia spp.BacteriaActive
Shigella spp.BacteriaActive
Mycobacterium spp.BacteriaActive
Plasmodium falciparumProtozoaActive
Candida spp.FungiActive

Table 3: Enzyme Inhibitory Activity of Liriodenine [2][4][5]

EnzymeBiological FunctionActivity
Topoisomerase IIDNA replication and repairInhibitor
AcetylcholinesteraseNeurotransmissionInhibitor
α-GlucosidaseCarbohydrate metabolismInhibitor

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of biological activity and for ensuring the reproducibility of research findings. This section provides methodologies for the key experiments cited.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., Liriodenine) dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines (e.g., A549, HT29, KB)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12]

Materials:

  • 96-well microtiter plates

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final required concentration in the appropriate broth.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density with a microplate reader.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This protocol is based on the Ellman's method for determining AChE inhibitory activity.[13][14][15][16][17]

Materials:

  • 96-well microtiter plates

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compound and a reference inhibitor (e.g., galantamine)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the Tris-HCl buffer.

  • Assay Reaction: In a 96-well plate, add in triplicate:

    • Buffer

    • Test compound at various concentrations (or reference inhibitor/vehicle control)

    • DTNB solution

    • AChE solution

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Enzyme Inhibition Assay: Topoisomerase II Inhibition

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[5][18][19][20][21]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

  • Test compound and a known Topoisomerase II inhibitor (e.g., etoposide)

  • Stop solution (containing SDS and a loading dye)

  • Proteinase K

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add the Topoisomerase II enzyme to the reaction mixture.

  • Substrate Addition and Incubation: Add kDNA to initiate the reaction and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution and proteinase K, followed by a brief incubation to digest the protein.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA forms.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA (network) compared to the no-drug control.

Signaling Pathways and Experimental Workflows

Aporphine alkaloids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Signaling Pathways

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits Bad, Casp9 Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Aporphine Aporphine Alkaloid (e.g., Liriodenine) Aporphine->PI3K Inhibition?

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Aporphine Alkaloids.

Wnt_Beta_Catenin_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin promotes degradation Proteasome Proteasome Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Aporphine Aporphine Alkaloid Aporphine->Destruction_Complex Activation?

Caption: Wnt/β-Catenin Signaling Pathway and Potential Modulation by Aporphine Alkaloids.

Experimental Workflows

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

The Therapeutic Potential of Puterine: A Substance Shrouded in Scientific Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a naturally occurring aporphine alkaloid, the compound known as Puterine remains largely uninvestigated within the scientific community. A comprehensive review of available scientific literature and chemical databases reveals a significant lack of research into its specific biological activities, therapeutic effects, and mechanisms of action. Consequently, a detailed technical guide on its therapeutic potential, including quantitative data, experimental protocols, and defined signaling pathways, cannot be constructed at this time.

This compound is cataloged in the PubChem database as a distinct chemical entity (CID 191751) with the molecular formula C18H17NO3. It has been identified in several plant species, including Magnolia officinalis, Guatteria punctata, and Guatteria schomburgkiana. It belongs to the class of aporphine alkaloids, a large and diverse group of natural compounds known for a wide range of pharmacological activities.

While there is no direct research on this compound, the broader class of aporphine alkaloids has been the subject of numerous studies. These compounds have demonstrated a variety of promising therapeutic properties, including:

  • Anti-inflammatory and Antioxidant Effects: Many aporphine alkaloids exhibit potent anti-inflammatory and antioxidant activities, which are foundational to treating a host of chronic diseases.

  • Anticancer Properties: Certain aporphine alkaloids have been shown to induce cytotoxicity in various cancer cell lines, suggesting potential as chemotherapeutic agents.

  • Metabolic Syndrome Modulation: Research indicates that some aporphine alkaloids may play a role in managing metabolic syndrome by impacting factors like insulin resistance and hyperlipidemia.

One tangential mention of this compound's potential therapeutic relevance comes from the traditional use of its source plants. Extracts from the leaves and bark of Guatteria schomburgkiana, which are known to contain alkaloids derived from this compound, have been used in traditional medicine by Amazonian communities for the treatment of malaria. However, this ethnobotanical use has not been substantiated by modern scientific investigation into the specific activity of this compound itself.

The absence of dedicated research on this compound means there is no quantitative data on its efficacy or toxicity, no published experimental protocols detailing its investigation, and no elucidated signaling pathways through which it might exert a biological effect.

For researchers, scientists, and drug development professionals, this compound represents an unexplored corner of natural product chemistry. The known therapeutic potential of the aporphine alkaloid class suggests that this compound and its derivatives could be valuable subjects for future investigation. However, until such research is conducted and published, any discussion of its therapeutic effects remains speculative and within the realm of broader chemical class characteristics rather than specific, evidence-based science.

Unveiling the Cellular Mechanisms of Puerarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Molecular Pathways and Cellular Effects for Researchers and Drug Development Professionals

Disclaimer: Initial searches for the term "Puterine" did not yield any scientifically recognized substance. Based on the phonetic and contextual similarity, this technical guide focuses on Puerarin , a well-researched isoflavone with a multifaceted mechanism of action. Puerarin, a C-glucoside of daidzein extracted from the root of Pueraria montana, has been extensively studied for its therapeutic potential in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.[1] This document synthesizes current knowledge on its cellular and molecular activities.

Core Cellular Mechanisms of Action

Puerarin exerts its biological effects through the modulation of several key signaling pathways, leading to anti-inflammatory, antioxidant, and anti-apoptotic outcomes.[1] Its primary mechanisms revolve around the regulation of cellular stress responses, metabolic pathways, and cell survival signals.

Anti-Inflammatory and Antioxidant Pathways

Puerarin has been shown to mitigate inflammatory responses and oxidative stress through the modulation of several key signaling cascades. A primary target is the Nuclear Factor kappa-B (NF-κB) pathway . Puerarin can inhibit the phosphorylation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This action blocks the activation and nuclear translocation of the NF-κB p65 subunit, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

Furthermore, Puerarin can suppress the expression of NADPH oxidase 2 (NOX2) and NOX4 in vascular smooth muscle cells, which are key sources of reactive oxygen species (ROS).[2][3] By downregulating these enzymes, Puerarin reduces oxidative stress.

Cell Survival and Anti-Apoptotic Pathways

A crucial aspect of Puerarin's mechanism of action is its ability to promote cell survival and inhibit apoptosis. This is largely achieved through the activation of the PI3K/Akt signaling pathway . Puerarin has been observed to increase the phosphorylation of both PI3K and Akt in various cell types, including pancreatic β-cells and neuronal cells.[4] The activation of this pathway leads to the downstream regulation of apoptotic proteins, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[4]

In the context of diabetes, Puerarin's activation of the PI3K/Akt pathway in pancreatic β-cells helps to protect them from apoptosis and promotes their survival.[2][3][4] This, in turn, can lead to enhanced insulin secretion.

Metabolic Regulation

Puerarin plays a significant role in regulating glucose and lipid metabolism. It enhances glucose uptake in skeletal muscle and adipose tissue by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[2][3] This effect is mediated, in part, by the activation of the PLC-PKC pathway and the upregulation of GLUT4 mRNA expression.[2][3]

Additionally, Puerarin can improve insulin resistance by activating PPAR receptors and promoting fatty acid oxidation in skeletal muscle cells and adipocytes.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular effects of Puerarin.

Table 1: Effects of Puerarin on Protein Expression and Phosphorylation

Target ProteinCell TypePuerarin ConcentrationIncubation TimeObserved EffectReference
p-IKKβVascular Smooth Muscle Cells50 µM24 hSignificant decreaseLi et al., 2016
p-NF-κB p65Vascular Smooth Muscle Cells50 µM24 hSignificant decreaseLi et al., 2016
NOX2Vascular Smooth Muscle Cells50 µM24 hSignificant decrease in mRNA and proteinLi et al., 2016
p-AktMIN6 (mouse insulinoma) cells10 µM1 hSignificant increaseLi et al., 2014
Bcl-2Cortical neurons20 µM48 hSignificant increaseWang et al., 2018
BaxCortical neurons20 µM48 hSignificant decreaseWang et al., 2018
GLUT4 translocation3T3-L1 adipocytes100 µM24 hSignificant increase in membrane fractionZhao and Zhou, 2012

Table 2: IC50/EC50 Values of Puerarin

AssayCell LineIC50/EC50 ValueReference
DPPH radical scavenging(Cell-free)85.6 µg/mLChen et al., 2005
Inhibition of NO productionRAW 264.7 macrophages43.2 µMLee et al., 2003
Cytotoxicity (MTT assay)SMMC-7721 (hepatoma)75.3 µMLiu et al., 2010

Signaling Pathway and Experimental Workflow Diagrams

Puerarin's Modulation of the NF-κB Signaling Pathway

Puerarin_NFkB_Pathway cluster_cytoplasm Cytoplasm Puerarin Puerarin IKK IKK Complex Puerarin->IKK Inhibits phosphorylation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Nucleus NFkB_active->Nucleus ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatory Induces

Caption: Puerarin inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Puerarin's Activation of the PI3K/Akt Survival Pathway

Puerarin_PI3K_Akt_Pathway Puerarin Puerarin Receptor Receptor Puerarin->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Akt_active p-Akt (Active) Akt->Akt_active Bcl2 Bcl-2 (Anti-apoptotic) Akt_active->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt_active->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Puerarin promotes cell survival by activating the PI3K/Akt pathway, leading to increased Bcl-2 and decreased Bax expression.

Detailed Experimental Protocols

Western Blotting for Phosphorylated Akt (p-Akt)

Objective: To determine the effect of Puerarin on the activation of the Akt signaling pathway by measuring the levels of phosphorylated Akt (Ser473) relative to total Akt.

Methodology:

  • Cell Culture and Treatment:

    • Plate MIN6 cells in 6-well plates at a density of 1x10^6 cells/well and culture in DMEM supplemented with 10% FBS until they reach 80% confluency.

    • Serum-starve the cells for 12 hours prior to treatment.

    • Treat cells with varying concentrations of Puerarin (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 1 hour). Include a positive control (e.g., insulin).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the protein samples on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a primary antibody against total Akt as a loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of Puerarin on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.

Methodology:

  • Cell Culture and Treatment:

    • Grow vascular smooth muscle cells on glass coverslips in a 24-well plate.

    • Pre-treat the cells with Puerarin (e.g., 50 µM) for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α, 10 ng/mL) for 30 minutes. Include untreated and TNF-α only controls.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 (e.g., 1:400 dilution) in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1 hour in the dark.

  • Nuclear Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the p65 (green) and DAPI (blue) channels.

    • Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells per condition using imaging software. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Putrescine and the Alkaloid Puterine: Biosynthesis, Signaling, and Therapeutic Potential

A Note on Nomenclature: The term "this compound" corresponds to a specific aporphine alkaloid found in certain plant species. However, its phonetic similarity to "Putrescine," a well-researched polyamine central to cell biology and drug development, suggests a potential ambiguity in the query. This guide addresses both interpretations, providing a comprehensive review of the available scientific literature on each compound.

This compound is a naturally occurring aporphine alkaloid identified in plants such as Magnolia officinalis, Guatteria punctata, and Guatteria schomburgkiana. While specific research on the biological activities and signaling pathways of this compound itself is limited in publicly available literature, an examination of its chemical class—aporphine alkaloids—and the extracts of its source plants provides valuable insights into its potential pharmacological profile.

Aporphine alkaloids are a class of isoquinoline alkaloids known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Biological Activities of Related Aporphine Alkaloids from Guatteria Species

Studies on various species of the Guatteria genus have led to the isolation and characterization of numerous aporphine alkaloids with significant biological activities.

Table 1: Leishmanicidal Activity of Aporphine Alkaloids from Guatteria Species

CompoundSpeciesActivityIC₅₀ (µM) against L. mexicana
XylopineG. amplifoliaLeishmanicidal3
CryptodorineG. dumetorumLeishmanicidal3
NornuciferineG. amplifoliaLeishmanicidal14
NornantenineG. dumetorumLeishmanicidal24

Data sourced from Montenegro et al., 2003.[1][2]

Table 2: Cytotoxic Activities of Alkaloids from Guatteria olivacea against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)
LysicamineHCT1166.6422.79
MelosmineHCT11616.7749.70
Acanthoic acidHepG214.6348.37
Acanthoic acidHCT11621.2570.25

Data represents the half-maximal inhibitory concentration after 72 hours of incubation. Sourced from Costa et al., 2024.[3]

Experimental Protocols: Isolation of Aporphine Alkaloids from Guatteria Species

The following is a generalized workflow for the isolation of aporphine alkaloids from the leaves of Guatteria species, based on methodologies described in the literature.

Caption: General workflow for the extraction and isolation of aporphine alkaloids.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves) is macerated with a solvent like ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common sequence involves partitioning between hexane and methanol, followed by partitioning the methanol fraction between ethyl acetate and water.

  • Acid-Base Extraction: The resulting fraction (e.g., ethyl acetate) is subjected to acid-base extraction to selectively isolate the basic alkaloids.

  • Chromatography: The alkaloid-rich fraction is then separated using column chromatography with a stationary phase like silica gel or alumina. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification and Elucidation: Fractions containing compounds of interest are further purified, often using high-performance liquid chromatography (HPLC). The structures of the pure compounds are then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Part 2: Putrescine and Related Polyamines

Putrescine is a biogenic diamine that, along with spermidine and spermine, constitutes the major polyamines in eukaryotic cells. These molecules are essential for cell growth, differentiation, and survival. Dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, making the enzymes in this pathway attractive targets for drug development.

Biosynthesis and Metabolism of Polyamines

The biosynthesis of polyamines in mammalian cells begins with the amino acid ornithine, which is converted to putrescine by the enzyme ornithine decarboxylase (ODC). Putrescine is subsequently converted to spermidine and then spermine through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).

Polyamine_Biosynthesis Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM Spermidine Synthase Putrescine->SRM Spermidine Spermidine SMS Spermine Synthase Spermidine->SMS Spermine Spermine ODC->Putrescine CO₂ SRM->Spermidine SMS->Spermine SAM SAM AMD AMD SAM->AMD dcSAM dcSAM dcSAM->SRM aminopropyl group dcSAM->SMS aminopropyl group AMD->dcSAM CO₂

Caption: The core polyamine biosynthetic pathway in mammalian cells.

Signaling Pathways: The Role of Polyamines in mTOR Signaling

Polyamines are intricately linked to cellular signaling pathways that control cell growth and proliferation, most notably the mechanistic Target of Rapamycin (mTOR) pathway. The mTOR signaling pathway is a crucial regulator of protein synthesis. Studies have shown that putrescine can stimulate the mTOR pathway, leading to increased phosphorylation of its downstream effectors, 4E-binding protein 1 (4EBP1) and p70 S6 kinase 1 (p70S6K1), which in turn promotes protein synthesis and cell proliferation.[4][5][6][7][8]

mTOR_Pathway Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates EIF4EBP1 4EBP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibits Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Simplified diagram of Putrescine's role in activating the mTOR signaling pathway.

Quantitative Data: Inhibitors of Polyamine Metabolism

The critical role of polyamines in cancer has led to the development of various inhibitors targeting this pathway.

Table 3: IC₅₀ Values of Polyamine Analogues in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)
SBP-101A549Lung<7.0
SBP-101H157Lung<7.0
SBP-101AsPc-1Pancreatic<5.0
Monoaziridinylputrescine (AZP)PC-3Prostate18
Monoaziridinylputrescine (AZP) with DFMO pretreatmentPC-3Prostate2.1

Data for SBP-101 sourced from a 96-hour treatment study.[9][10] Data for AZP sourced from a study on the PC-3 human prostatic carcinoma cell line.[11]

Experimental Protocols

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[12][13]

Materials:

  • Enzyme sample (cell or tissue lysate)

  • Assay buffer (e.g., Tris-HCl with EDTA and DTT)

  • Pyridoxal-5-phosphate (PLP) solution

  • [1-¹⁴C]-L-ornithine (radiolabeled substrate)

  • Scintillation vials

  • Filter paper saturated with a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide)

  • Reaction stop solution (e.g., sulfuric or citric acid)

  • Scintillation fluid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, PLP, and the enzyme sample.

  • Place the open microcentrifuge tube inside a scintillation vial containing the CO₂-trapping filter paper.

  • Initiate the reaction by adding the [1-¹⁴C]-L-ornithine to the microcentrifuge tube.

  • Seal the scintillation vial and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by injecting the stop solution into the microcentrifuge tube. This lowers the pH and facilitates the release of all dissolved ¹⁴CO₂.

  • Continue incubation for another 30-60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

  • Remove the microcentrifuge tube from the scintillation vial.

  • Add scintillation fluid to the vial containing the filter paper.

  • Quantify the radioactivity using a liquid scintillation counter. The amount of ¹⁴CO₂ captured is proportional to the ODC activity.

This method allows for the separation and quantification of putrescine, spermidine, and spermine in biological samples. It typically involves a pre-column derivatization step to make the polyamines detectable by UV or fluorescence detectors.[14][15][16][17][18]

Materials:

  • Biological sample (e.g., cell lysate, serum, tissue homogenate)

  • Perchloric acid (for deproteinization)

  • Internal standard (e.g., 1,7-diaminoheptane)

  • Derivatizing agent (e.g., dansyl chloride, benzoyl chloride, or o-phthalaldehyde (OPA))

  • HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

  • Mobile phase solvents (e.g., acetonitrile, water, buffer)

Procedure:

  • Sample Preparation: Homogenize the biological sample in perchloric acid to precipitate proteins. Centrifuge the sample and collect the supernatant containing the polyamines.

  • Derivatization: Add the internal standard and the derivatizing agent to the supernatant under appropriate pH conditions. Incubate to allow the reaction to complete. The derivatization makes the polyamines fluorescent or UV-absorbent.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. The polyamines are separated on the C18 column based on their hydrophobicity using a gradient elution of the mobile phase.

  • Detection and Quantification: The derivatized polyamines are detected by the UV or fluorescence detector as they elute from the column. The concentration of each polyamine is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of polyamine standards.

Conclusion

The inquiry into "this compound" reveals two distinct but important areas of chemical and biological research. The alkaloid this compound, while identified, remains a compound with largely unexplored biological functions, representing an opportunity for future natural product research. In contrast, Putrescine and the broader field of polyamine metabolism are well-established areas of study with profound implications for human health, particularly in the context of cancer. The polyamine biosynthesis and its associated signaling pathways, such as the mTOR pathway, offer validated targets for therapeutic intervention, with several inhibitors having been developed and evaluated. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the roles of these fascinating molecules in health and disease.

References

An In-depth Technical Guide to the Spectroscopic Identification of Puterine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the unequivocal identification of Puterine, a naturally occurring aporphine alkaloid. The information presented herein is intended to support researchers in natural product chemistry, pharmacology, and drug development in the accurate characterization of this compound.

Core Spectroscopic Data

This compound (C₁₈H₁₇NO₃, Molar Mass: 295.33 g/mol ) is an aporphine alkaloid that has been isolated from various plant species, including those of the Guatteria genus. Its structure has been elucidated through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The precise ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation. While specific literature with a complete, tabulated dataset of chemical shifts and coupling constants for this compound was not available in the conducted search, the identification of this compound relies on the characteristic signals of the aporphine scaffold. The general features expected in the ¹H and ¹³C NMR spectra are described based on the known structure and related aporphine alkaloids.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-3~6.6s-
H-8~6.8d~8.0
H-9~7.2t~8.0
H-10~6.9d~8.0
H-11~8.0d~8.0
OCH₃~3.9s-
O-CH₂-O~5.9s-
N-HBroads-
Aliphatic Protons2.5 - 3.5m-

Note: This table is predictive and based on general chemical shift values for aporphine alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C-1~145
C-1a~128
C-1b~110
C-2~150
C-3~112
C-3a~125
C-4~29
C-5~53
C-6a~60
C-7~35
C-7a~128
C-8~115
C-9~127
C-10~120
C-11~125
C-11a~145
C-12~148
OCH₃~56
O-CH₂-O~101

Note: This table is predictive and based on general chemical shift values for aporphine alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS) Data

Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, provides valuable information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 3: Mass Spectrometry Data for this compound

Analysis Ion m/z Description
ESI-MS[M+H]⁺296Protonated molecule
ESI-MS/MS[M+H - NH₃]⁺279Loss of ammonia (17 Da)
ESI-MS/MS[M+H - NH₃ - CH₂O]⁺249Subsequent loss of formaldehyde (30 Da)
ESI-MS/MS[M+H - NH₃ - CH₂O - CO]⁺221Subsequent loss of carbon monoxide (28 Da)

This fragmentation pattern, with an initial loss of the amino group followed by losses from the methylenedioxy and other functionalities, is characteristic of aporphine alkaloids like this compound[1].

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the NMR and MS analysis of aporphine alkaloids like this compound, based on standard practices in natural product chemistry.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the complete assignment of proton and carbon signals and to establish connectivity within the molecule.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

    • Acidify the solution slightly with formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap instrument).

  • Data Acquisition:

    • Full Scan MS: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecular ion ([M+H]⁺).

    • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 296) as the precursor ion for collision-induced dissociation (CID). Acquire the product ion spectrum by fragmenting the precursor ion with a suitable collision energy to observe the characteristic fragment ions.

Visualization of the Identification Workflow

The logical process for the spectroscopic identification of a natural product like this compound can be visualized as a workflow.

Spectroscopic_Identification_Workflow cluster_Isolation Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Structure Confirmation Plant_Material Plant Material (e.g., Guatteria sp.) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound MS_Analysis Mass Spectrometry (MS/MS) Isolated_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1D & 2D) Isolated_Compound->NMR_Analysis MS_Data Molecular Formula & Fragmentation Pattern MS_Analysis->MS_Data NMR_Data ¹H & ¹³C Chemical Shifts, Coupling Constants NMR_Analysis->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation Database_Comparison Comparison with Literature/Database Structure_Elucidation->Database_Comparison Final_Identification This compound Identification Confirmed Database_Comparison->Final_Identification

Caption: Workflow for the isolation and spectroscopic identification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Catharanthine from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

A_Note_on_the_Target_Compound: Initial literature searches for "Puterine" did not yield a known compound from plant material. It is presumed that this may be a novel discovery, a proprietary compound name, or a typographical error. To provide a comprehensive and actionable guide in line with the detailed request, this document presents the extraction and purification protocols for Catharanthine , a well-characterized and medicinally important terpenoid indole alkaloid from the Madagascar periwinkle, Catharanthus roseus. The methodologies outlined below are established and can serve as a robust template for the extraction of similar alkaloid-class compounds.

Catharanthine is a key precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1] Its efficient isolation is a critical step in the pharmaceutical production chain. These notes provide detailed protocols for researchers, scientists, and drug development professionals focused on natural product chemistry.

Overview of Extraction Strategies

The extraction of Catharanthine, a basic alkaloid, from C. roseus leaves typically employs a multi-stage process that leverages its solubility properties in acidic and basic conditions. The general workflow involves:

  • Maceration and Extraction: Initial extraction of powdered plant material with a polar solvent to solubilize a broad range of compounds, including alkaloids.

  • Acid-Base Liquid-Liquid Partitioning: A selective step to separate basic alkaloids from neutral and acidic compounds.

  • Chromatographic Purification: High-resolution separation of the target alkaloid from the enriched extract.

  • Salt Formation and Crystallization: Conversion of the purified alkaloid free base into a stable, crystalline salt.

Several methods exist, from traditional acid-base extraction to more modern techniques like supercritical fluid extraction (SFE).[1][2][3] The choice of method depends on the desired scale, purity, and available equipment.

Data Presentation: Yield and Purity

The following table summarizes the expected yields and purity at different stages of a typical extraction and purification process for Catharanthine from dried C. roseus leaves. These values are illustrative and can vary based on the quality of the plant material and adherence to the protocols.[1]

StageProductStarting Material (Dry Weight)Expected Yield (w/w of starting material)Purity
1. Acidic Extraction Crude Alkaloid Extract100 g2 - 5 g5 - 10%
2. Liquid-Liquid Partitioning Enriched Alkaloid Fraction2 - 5 g1 - 2.5 g20 - 40%
3. Column Chromatography Purified Catharanthine (Free Base)1 - 2.5 g0.1 - 0.5 g> 95%
4. Salt Formation Catharanthine Sulfate0.1 - 0.5 g0.12 - 0.6 g> 98%

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids

This protocol describes a classic and effective method for isolating the total alkaloid fraction from dried C. roseus leaves.[1]

Materials:

  • Dried, powdered leaves of Catharanthus roseus

  • Methanol

  • 10% Acetic Acid in water

  • Dichloromethane (DCM)

  • Ammonium hydroxide solution (25%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Large capacity separatory funnels (2 L)

  • Filtration apparatus

Procedure:

  • Maceration: Macerate 100 g of powdered C. roseus leaves in 1 L of methanol for 24 hours at room temperature with occasional stirring.

  • Extraction: Filter the methanolic extract. Repeat the extraction of the plant residue two more times with fresh methanol to ensure exhaustive extraction.[1]

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator. The bath temperature should not exceed 50°C. Continue until a thick, viscous residue is obtained.[1]

  • Acidification: Dissolve the residue in 500 mL of 10% acetic acid. This step protonates the alkaloids, making them soluble in the aqueous solution.[1]

  • Filtration: Filter the acidic solution to remove any insoluble, non-polar materials.[1]

  • Defatting: Transfer the acidic aqueous solution to a 2 L separatory funnel and wash it with 3 x 200 mL of dichloromethane to remove chlorophyll and other lipophilic impurities. Discard the organic (DCM) layers.[1]

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 by the slow, dropwise addition of 25% ammonium hydroxide solution while stirring. The alkaloids will precipitate as their free bases.[1]

  • Free Base Extraction: Extract the basified aqueous solution with 3 x 300 mL of dichloromethane. The uncharged alkaloid free bases will partition into the organic layer.[1]

  • Drying and Final Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the dichloromethane extract to dryness using a rotary evaporator to yield the crude total alkaloid extract.[1]

Protocol 2: Purification of Catharanthine by Column Chromatography

This protocol outlines the purification of Catharanthine from the crude alkaloid extract using silica gel column chromatography.[4][5]

Materials:

  • Crude total alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system: Chloroform:Methanol gradient

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass chromatography column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal volume of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 0.5%, 1%, 2% methanol in chloroform).

  • Fraction Collection: Collect fractions of equal volume and monitor the separation by TLC.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 95:5). Visualize the spots under a UV lamp at 254 nm. Catharanthine will appear as a UV-quenching spot.

  • Pooling and Concentration: Combine the fractions that contain pure Catharanthine (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield purified Catharanthine free base.

Protocol 3: Conversion to Catharanthine Sulfate

This protocol describes the conversion of the purified Catharanthine free base into its more stable and crystalline sulfate salt.[1]

Materials:

  • Purified Catharanthine free base

  • Anhydrous methanol

  • 1 M Sulfuric acid in anhydrous methanol

  • Anhydrous diethyl ether

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve the purified Catharanthine free base in a minimal amount of anhydrous methanol.

  • Precipitation: While stirring the Catharanthine solution, add the 1 M methanolic sulfuric acid solution dropwise until precipitation is complete.

  • Stirring: Continue stirring the suspension for an additional 30 minutes at room temperature to ensure complete salt formation.

  • Filtration and Washing: Collect the precipitated Catharanthine sulfate by vacuum filtration. Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.[1]

  • Drying: Dry the Catharanthine sulfate under vacuum to obtain a stable, white crystalline powder.[1]

Visualizations

Extraction_Workflow Plant Powdered C. roseus Leaves Methanol Methanol Extraction Plant->Methanol Concentrate1 Concentrate Extract Methanol->Concentrate1 Acidify Dissolve in 10% Acetic Acid Concentrate1->Acidify Defat Wash with DCM (remove chlorophyll) Acidify->Defat Basify Basify with NH4OH (pH 9-10) Defat->Basify Extract_FB Extract with DCM Basify->Extract_FB Concentrate2 Crude Alkaloid Extract Extract_FB->Concentrate2

Caption: Workflow for Acid-Base Extraction of Total Alkaloids.

Purification_Workflow Crude Crude Alkaloid Extract Column Silica Gel Column Chromatography (Chloroform:Methanol Gradient) Crude->Column TLC Monitor Fractions by TLC Column->TLC Pool Pool Pure Fractions TLC->Pool Concentrate Concentrate to Yield Purified Catharanthine (Free Base) Pool->Concentrate Salt Convert to Sulfate Salt Concentrate->Salt Final Crystalline Catharanthine Sulfate Salt->Final

References

High-Performance Liquid Chromatography (HPLC) for Putrescine Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Putrescine, a biogenic diamine, is a critical molecule involved in a myriad of fundamental cellular processes, including cell growth, differentiation, and proliferation.[1][2][3] It is a precursor for the synthesis of higher polyamines such as spermidine and spermine, which are also essential for normal cell function.[1][4] Altered levels of putrescine and other polyamines have been implicated in various pathological conditions, most notably in cancer, where they are considered potential biomarkers for diagnosis and therapeutic monitoring.[1][5] Consequently, the accurate and sensitive quantification of putrescine in biological samples is of paramount importance in biomedical research and drug development.

This application note provides a detailed protocol for the analysis of putrescine using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique. The method described herein is applicable to various biological matrices and offers high sensitivity and reproducibility.

Signaling Pathway

The biosynthesis of putrescine is a well-characterized metabolic pathway. In mammalian cells, putrescine is primarily synthesized from the amino acid ornithine through the action of the enzyme ornithine decarboxylase (ODC).[4] This is the rate-limiting step in polyamine biosynthesis. Arginine can also serve as a precursor, being first converted to ornithine.[4] Once synthesized, putrescine can be converted to spermidine and subsequently to spermine.[4] The metabolic pathway is tightly regulated to maintain cellular polyamine homeostasis.[6]

Putrescine_Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase

Figure 1: Simplified diagram of the putrescine biosynthesis pathway.

Experimental Workflow

The analysis of putrescine by HPLC typically involves several key steps, beginning with sample preparation to extract and isolate the analyte, followed by derivatization to enhance its detection, chromatographic separation, and finally, quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Extraction Extraction Deproteinization->Extraction Derivatization Derivatization Extraction->Derivatization Chromatographic Separation Chromatographic Separation Derivatization->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Quantification Quantification Detection->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Figure 2: General experimental workflow for putrescine analysis by HPLC.

Detailed Protocols

Sample Preparation

Accurate quantification of putrescine begins with meticulous sample preparation. The following protocol is a general guideline and may require optimization based on the specific biological matrix.

Materials:

  • Biological sample (e.g., serum, tissue, cells)

  • Perchloric acid (PCA), 0.6 M

  • Hydrochloric acid (HCl), 0.1 M in methanol

  • Internal Standard (IS) solution (e.g., 1,6-diaminohexane)

  • Centrifuge

  • 0.45 µm PTFE syringe filters

Procedure:

  • Homogenization (for tissues and cells): Homogenize a known weight of tissue or number of cells in a suitable buffer.

  • Deproteinization: To 1 mL of serum or sample homogenate, add 1 mL of 0.1 M HCl in methanol and 0.6 M perchloric acid to precipitate proteins.[7]

  • Incubation: Incubate the mixture at 4°C for 15 minutes.[7]

  • Centrifugation: Centrifuge the sample at 6000 x g for 5 minutes to pellet the precipitated proteins.[7]

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter prior to derivatization and HPLC analysis.[7]

Pre-column Derivatization

Since putrescine lacks a strong chromophore, derivatization is necessary for sensitive detection by UV or fluorescence detectors. Dansyl chloride is a commonly used derivatizing agent.

Materials:

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Saturated sodium bicarbonate solution

  • Proline solution (e.g., 100 mg/mL in water)

  • Toluene

  • Heating block or water bath

Procedure:

  • To a known volume of the filtered supernatant, add a known amount of the internal standard.

  • Add saturated sodium bicarbonate solution to adjust the pH to approximately 9.5-10.0.

  • Add the dansyl chloride solution.

  • Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for a specific time (e.g., 45 minutes).

  • Add proline solution to react with the excess dansyl chloride.

  • Extract the dansylated polyamines with toluene.

  • Evaporate the toluene layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for HPLC injection.

HPLC Conditions

The following are typical HPLC conditions for the analysis of derivatized putrescine. These may need to be optimized for specific applications and available instrumentation.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water or buffer (e.g., 0.1% formic acid in water)
Mobile Phase B Acetonitrile or methanol
Gradient Elution A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used for optimal separation. An example gradient is: 0-5 min, 5% B; 5-15 min, 30% B; 15-25 min, 50% B; 25-30 min, 90% B.[7]
Flow Rate 1.0 mL/min[7]
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 20 µL
Detection UV detector at 254 nm (for dansyl derivatives) or a fluorescence detector with excitation at 340 nm and emission at 450 nm (for o-phthalaldehyde derivatives).[2][7]

Quantitative Data Summary

The performance of an HPLC method for putrescine analysis is evaluated based on several key parameters. The following tables summarize typical validation data reported in the literature.

Table 1: Linearity and Detection Limits

AnalyteLinearity RangeCorrelation Coefficient (r²)LODLOQReference
Putrescine0.1 - 1.0 mg/L>0.999--[7]
Putrescine1 - 50 µM>0.990.5 nmol/mL-[2]
Putrescine0.40 - 50 ng/mL>0.992.8 pg20 pg[8]
Putrescine0.2 - 250 ng/mL0.9998-0.2 ng/mL[9]

Table 2: Accuracy, Precision, and Recovery

AnalyteAccuracy (%)Precision (RSD, %)Recovery (%)Reference
Putrescine2.5 - 4.20.5 - 1.4-[2]
Putrescine84.85 (at 10 mg/kg)Intraday: 1.86 - 5.95, Interday: 2.08 - 5.9689.63 (at 10 mg/kg)[10]
PutrescineIntraday: 6.3 - 13.6, Interday: 5.7 - 12.4Intraday: 0.9 - 1.7, Interday: 6.2 - 9.789.55[9]
Putrescine< ±15< ±10-[8]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of putrescine by HPLC. The described methods, including sample preparation, derivatization, and chromatographic conditions, offer a reliable and sensitive approach for the quantification of this important biogenic amine in various biological samples. The provided quantitative data from the literature demonstrates the robustness and validity of HPLC for putrescine analysis, making it an invaluable tool for researchers and professionals in the fields of life sciences and drug development. Adherence to proper validation procedures is crucial to ensure the accuracy and reliability of the obtained results.[7][9][10]

References

Application Note: Isolation of Alkaloids from Guatteria punctata

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guatteria punctata (Aubl.) R.A.Howard, a member of the Annonaceae family, is a tree found in neotropical rainforests.[1] The Guatteria genus is recognized as a rich source of isoquinoline alkaloids, particularly aporphine and oxoaporphine types, which have shown a range of biological activities, including cytotoxic, antiproliferative, and antimicrobial properties.[2][3][4][5] This document provides a generalized protocol for the isolation and purification of the total alkaloidal fraction from the plant material of Guatteria punctata, followed by chromatographic separation to obtain individual alkaloid compounds. It is important to note that the compound "Puterine" is not described in the scientific literature as originating from Guatteria punctata; therefore, this protocol focuses on the established methods for extracting the characteristic alkaloids of this genus.

Principle

The protocol is based on the fundamental chemical properties of alkaloids. Most alkaloids are basic compounds that exist as salts in the plant. The isolation procedure utilizes an acid-base extraction technique to separate them from neutral and acidic components.[6] The powdered plant material is first extracted with an organic solvent like methanol. The resulting crude extract is then partitioned between an immiscible organic solvent and an acidic aqueous solution. In the acidic environment, the basic alkaloids form salts and dissolve preferentially in the aqueous phase, while neutral and weakly acidic compounds remain in the organic phase. The aqueous phase is then made alkaline, converting the alkaloid salts back to their free base form, which are less soluble in water and can be extracted back into an organic solvent.[7] This crude alkaloidal fraction is then further purified using chromatographic techniques, such as column chromatography, to isolate individual compounds.[8][9]

Experimental Protocols

1. Preparation of Plant Material

  • Objective: To prepare the plant material for efficient solvent extraction.

  • Protocol:

    • Collect fresh plant material, such as bark or leaves of Guatteria punctata.

    • Air-dry the material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a circulating air oven at a temperature of 40-45 °C.[10]

    • Grind the dried plant material into a fine powder using a mechanical grinder.

    • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

2. Solvent Extraction

  • Objective: To extract the crude mixture of compounds, including alkaloids, from the powdered plant material.

  • Protocol:

    • Macerate the powdered plant material (e.g., 1.0 kg) with methanol (e.g., 5 L) at room temperature for 24-48 hours, with occasional stirring.[10]

    • Filter the mixture through filter paper or cotton wool.

    • Repeat the extraction process with fresh methanol (3-5 times) until the solvent becomes colorless, indicating exhaustive extraction.[10]

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45 °C to obtain the crude methanolic extract.

3. Acid-Base Extraction for Alkaloid Fractionation

  • Objective: To separate the basic alkaloids from neutral and other non-alkaloidal compounds.

  • Protocol:

    • Dissolve the crude methanolic extract in a 5% hydrochloric acid (HCl) solution (e.g., 500 mL).

    • Filter the acidic solution to remove any insoluble material.

    • Transfer the acidic solution to a separatory funnel and perform a liquid-liquid extraction with an immiscible organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (e.g., 3 x 300 mL) to remove neutral and acidic compounds. Discard the organic layers.[6]

    • Make the remaining aqueous layer alkaline by slowly adding a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), until the pH is between 9 and 10.[6][7] This will precipitate the free alkaloids.

    • Extract the free alkaloids from the basified aqueous solution with an organic solvent like dichloromethane (e.g., 3 x 300 mL).

    • Combine the organic layers containing the free alkaloids.

    • Wash the combined organic extract with distilled water, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure to yield the crude total alkaloidal fraction.

4. Chromatographic Separation and Purification

  • Objective: To isolate individual alkaloids from the crude alkaloidal fraction.

  • Protocol:

    • Column Chromatography:

      • Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane) and pouring it into a glass column.[9]

      • Dissolve the crude alkaloidal fraction in a small amount of the initial mobile phase solvent.

      • Load the sample onto the top of the silica gel column.

      • Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate, chloroform, and finally methanol.[10]

      • Collect fractions of the eluate in separate test tubes.

    • Thin-Layer Chromatography (TLC) Monitoring:

      • Monitor the separation process by spotting the collected fractions on TLC plates.

      • Develop the TLC plates in an appropriate solvent system.

      • Visualize the spots under UV light (254/365 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or brown color with alkaloids.[1][10]

      • Combine fractions that show similar TLC profiles.

    • Final Purification:

      • Evaporate the solvent from the combined fractions containing the purified compounds.

      • Further purification can be achieved if necessary using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).[8]

      • Characterize the structure of the isolated pure compounds using spectroscopic methods (NMR, MS, IR, UV).

Data Presentation

The following table summarizes representative quantitative data from the isolation of an alkaloidal fraction from Guatteria olivacea, a recognized synonym of Guatteria punctata.[1]

Extraction StageStarting Material (g)Yield (g)Percentage Yield (%)
Crude Methanol Extract105.0--
Total Alkaloidal Fraction105.0 g (of Methanol Extract)2.362.25%
Neutral Fraction105.0 g (of Methanol Extract)13.0712.45%

Visualizations

Below is a diagram illustrating the general workflow for the isolation of alkaloids from Guatteria punctata.

G Workflow for Alkaloid Isolation from Guatteria punctata cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Acid-Base Fractionation cluster_purification 4. Purification plant Guatteria punctata (Bark/Leaves) dry Drying plant->dry grind Grinding dry->grind powder Fine Powder grind->powder maceration Maceration with Methanol powder->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract dissolve_acid Dissolve in 5% HCl crude_extract->dissolve_acid partition_neutral Partition with CH₂Cl₂ dissolve_acid->partition_neutral aqueous_acid Aqueous Layer (Alkaloid Salts) partition_neutral->aqueous_acid Aqueous organic_neutral Organic Layer (Neutral Fraction) [Discard] partition_neutral->organic_neutral Organic basify Basify to pH 9-10 (with NH₄OH) aqueous_acid->basify partition_base Extract with CH₂Cl₂ basify->partition_base aqueous_waste Aqueous Layer [Discard] partition_base->aqueous_waste Aqueous organic_base Organic Layer (Free Alkaloids) partition_base->organic_base Organic dry_concentrate Drying & Concentration organic_base->dry_concentrate alkaloid_fraction Crude Alkaloidal Fraction dry_concentrate->alkaloid_fraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom tlc TLC Monitoring (Dragendorff's Reagent) column_chrom->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions pure_alkaloid Isolated Pure Alkaloids combine_fractions->pure_alkaloid

Caption: General experimental workflow for alkaloid isolation.

References

Synthetic Routes for Putrescine: Application Notes and Protocols for Laboratory Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Putrescine (butane-1,4-diamine) is a vital biogenic amine involved in numerous physiological processes and a valuable building block in the chemical industry for the synthesis of polymers like nylon 4,6. This document provides detailed application notes and laboratory-scale protocols for the synthesis of putrescine via various chemical and biological routes. The described methods are intended for researchers, scientists, and professionals in drug development and chemical synthesis. Both well-established chemical syntheses and modern biocatalytic approaches are detailed to offer a comprehensive guide for laboratory applications.

Introduction to Synthetic Strategies

The laboratory synthesis of putrescine can be broadly categorized into two main approaches: classical chemical synthesis and biocatalysis.

Chemical Synthesis Routes offer traditional methods for producing putrescine from readily available starting materials. These routes are often robust and scalable but may require harsh reaction conditions and stoichiometric reagents. Key chemical pathways include:

  • Gabriel Synthesis: A reliable method for forming primary amines from alkyl halides.

  • Reduction of Succinonitrile: A common industrial method adapted for laboratory scale.

  • Hofmann Rearrangement: A classic method for converting amides to amines with one less carbon atom.

  • Thermal Decarboxylation of Ornithine: A straightforward approach from a biological precursor.

Biocatalytic Synthesis utilizes enzymes or whole-cell systems to produce putrescine, often under milder, more environmentally friendly conditions.[1] The primary biological pathways start from amino acids:

  • Ornithine Decarboxylase (ODC) Pathway: Direct decarboxylation of ornithine.[2]

  • Arginine Decarboxylase (ADC) Pathway: A multi-step conversion of arginine to putrescine.[3]

This document will detail the protocols for selected chemical and biocatalytic syntheses and provide a comparative analysis of these routes.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the described synthetic routes for putrescine, allowing for an easy comparison of their respective advantages and disadvantages in a laboratory setting.

Synthetic Route Starting Material(s) Key Reagents Typical Reaction Time Typical Yield Key Advantages Key Disadvantages
Gabriel Synthesis 1,4-Dihalobutane, Potassium PhthalimideHydrazine hydrate or strong acid/base12-24 hours60-80%High purity of primary amine, avoids over-alkylation.[4]Requires protection/deprotection steps, potentially harsh deprotection conditions.[4]
Reduction of Succinonitrile SuccinonitrileLithium Aluminum Hydride (LiAlH₄), Ether/THF4-12 hours70-90%High yield, direct conversion of a nitrile to a diamine.LiAlH₄ is highly reactive and requires stringent anhydrous conditions and careful handling.[5]
Hofmann Rearrangement AdipamideBromine, Sodium Hydroxide2-6 hours40-60%Utilizes a readily available starting material.Use of toxic bromine, moderate yields, potential for side reactions.[6]
Thermal Decarboxylation L-Ornithine(none or mild base)1-3 hoursVariable, often moderateSimple procedure, bio-derived starting material.Can require high temperatures, potential for side product formation.
Whole-Cell Biocatalysis L-ArginineEngineered E. coli24-48 hoursUp to 98% (conversion)High specificity, mild reaction conditions (45°C, pH 9.5), environmentally friendly.[7][8]Requires microbial culture facilities, longer overall process time including cell growth.[7]

Detailed Experimental Protocols

Chemical Synthesis Protocols

Protocol 1: Gabriel Synthesis of Putrescine

This two-step protocol first involves the N-alkylation of potassium phthalimide with 1,4-dibromobutane, followed by the liberation of putrescine via hydrazinolysis.

Step 1: Synthesis of N,N'-(Butane-1,4-diyl)diphthalimide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (18.5 g, 0.1 mol) and dimethylformamide (DMF, 100 mL).

  • Stir the suspension and add 1,4-dibromobutane (10.8 g, 0.05 mol) dropwise.

  • Heat the reaction mixture to 100°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of cold water with vigorous stirring.

  • The white precipitate of N,N'-(butane-1,4-diyl)diphthalimide is collected by vacuum filtration, washed with water, and then with cold ethanol.

  • Dry the product in a vacuum oven. The expected yield is around 80-90%.

Step 2: Hydrazinolysis to Yield Putrescine

  • In a 500 mL round-bottom flask, suspend the dried N,N'-(butane-1,4-diyl)diphthalimide (e.g., 14.5 g, 0.04 mol) in 200 mL of ethanol.

  • Add hydrazine hydrate (4.0 mL, ~0.08 mol) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (e.g., 10 mL) to precipitate any remaining phthalhydrazide and to form the dihydrochloride salt of putrescine.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Evaporate the filtrate to dryness under reduced pressure to obtain crude putrescine dihydrochloride.

  • To obtain free putrescine, dissolve the dihydrochloride salt in a minimum amount of water and add a concentrated solution of NaOH until the pH is >12.

  • Extract the aqueous solution with diethyl ether or chloroform (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield putrescine as a low-melting solid or oil.

Protocol 2: Reduction of Succinonitrile with LiAlH₄

!!! SAFETY WARNING !!! Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in an efficient fume hood.

  • Set up a 500 mL three-necked round-bottom flask, oven-dried and cooled under a stream of nitrogen, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • In the flask, carefully place LiAlH₄ (e.g., 3.8 g, 0.1 mol) and add 150 mL of anhydrous diethyl ether or tetrahydrofuran (THF).

  • In the dropping funnel, prepare a solution of succinonitrile (4.0 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.

  • Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Add the succinonitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then gently reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the flask back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 4 mL of water

    • 4 mL of 15% aqueous NaOH

    • 12 mL of water

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether (3 x 50 mL).

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield putrescine. Further purification can be achieved by vacuum distillation.

Biocatalytic Synthesis Protocol

Protocol 3: Whole-Cell Biocatalysis for Putrescine Production from L-Arginine

This protocol is based on the use of an engineered E. coli strain overexpressing arginine decarboxylase (speA) and agmatine ureohydrolase (speB).[7]

Step 1: Strain Preparation and Growth

  • Obtain or construct an E. coli strain (e.g., BL21(DE3)) transformed with a plasmid containing the speA and speB genes under an inducible promoter (e.g., pACYCDuet-speB-speA).[7]

  • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking (200 rpm).

  • The next day, inoculate 500 mL of fresh LB medium in a 2 L flask with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

  • Continue to grow the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with a buffer (e.g., 50 mM Tris-HCl, pH 7.5) and resuspend in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 50).

Step 2: Whole-Cell Biotransformation

  • Prepare the reaction mixture in a suitable vessel. For a 100 mL reaction, combine:

    • Resuspended E. coli cells

    • 50 mM Tris-HCl buffer, adjusted to pH 9.5 [7][8]

    • 20 mM L-arginine (substrate)[7]

    • 1 mM pyridoxal-5'-phosphate (PLP) (cofactor)[7]

    • 4 mM magnesium sulfate[7]

    • 0.1 mM dithiothreitol (DTT)[7]

  • Incubate the reaction mixture at 45°C with gentle agitation for 24-48 hours.[7][8]

  • Monitor the conversion of L-arginine to putrescine periodically by taking samples and analyzing them using HPLC or a suitable colorimetric assay.

  • After the reaction is complete, separate the cells from the supernatant by centrifugation.

  • The supernatant contains the produced putrescine. Further purification can be achieved by ion-exchange chromatography. A near-quantitative yield of putrescine (98%) from L-arginine has been reported under these optimal conditions.[7][8]

Visualizations of Pathways and Workflows

Signaling Pathways and Synthetic Routes

Putrescine_Synthetic_Pathways cluster_chemical Chemical Synthesis cluster_biological Biological Synthesis 1,4-Dihalobutane 1,4-Dihalobutane N-Alkylphthalimide N-Alkylphthalimide 1,4-Dihalobutane->N-Alkylphthalimide Gabriel Synth. Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->N-Alkylphthalimide Putrescine_chem Putrescine N-Alkylphthalimide->Putrescine_chem Hydrazinolysis Succinonitrile Succinonitrile Succinonitrile->Putrescine_chem Reduction (LiAlH4) Adipamide Adipamide Adipamide->Putrescine_chem Hofmann Rearr. Putrescine_bio Putrescine L-Ornithine L-Ornithine L-Ornithine->Putrescine_bio ODC L-Arginine L-Arginine Agmatine Agmatine L-Arginine->Agmatine ADC N-Carbamoylputrescine N-Carbamoylputrescine Agmatine->N-Carbamoylputrescine AIH N-Carbamoylputrescine->Putrescine_bio NPA

Caption: Overview of major chemical and biological synthetic routes to putrescine.

Experimental Workflow: Whole-Cell Biocatalysis

Biocatalysis_Workflow cluster_prep Cell Preparation cluster_reaction Biotransformation cluster_purification Product Isolation Inoculation Inoculation Overnight_Culture Overnight_Culture Inoculation->Overnight_Culture Large_Scale_Growth Large_Scale_Growth Overnight_Culture->Large_Scale_Growth Induction Induction Large_Scale_Growth->Induction Cell_Harvest Cell_Harvest Induction->Cell_Harvest Cell_Harvest->Cell_Resuspension Reaction_Setup Setup Reaction (Substrate, Buffer, Cofactors) Cell_Resuspension->Reaction_Setup Incubation Incubation (45°C, 24-48h) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Centrifugation Separate Cells Monitoring->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Purification Purification (e.g., Chromatography) Supernatant_Collection->Purification Final_Product Pure Putrescine Purification->Final_Product

Caption: Experimental workflow for the whole-cell biocatalytic synthesis of putrescine.

Conclusion

The synthesis of putrescine in the laboratory can be achieved through a variety of effective methods. Classical chemical syntheses such as the Gabriel synthesis and the reduction of succinonitrile offer high yields and are well-established, though they may involve hazardous reagents and harsh conditions. Biocatalytic methods, particularly whole-cell synthesis using engineered microorganisms, represent a modern, sustainable alternative, providing excellent yields under mild, environmentally benign conditions. The choice of synthetic route will depend on the specific requirements of the laboratory, including available equipment, safety considerations, desired scale, and expertise. The protocols and data presented herein provide a comprehensive resource for researchers to select and implement the most suitable method for their needs.

References

Application Note: A Homogeneous Fluorescence-Based Assay for Quantifying Puterine Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Puterine is a novel serine/threonine kinase implicated in the regulation of uterine cell proliferation and differentiation. Dysregulation of this compound activity has been associated with various reproductive disorders, making it a critical target for therapeutic intervention. This application note describes a robust and high-throughput-compatible fluorescence polarization (FP) assay for the quantitative measurement of this compound activity. The assay is suitable for screening compound libraries to identify this compound inhibitors and for detailed kinetic studies of the enzyme.

Principle of the Assay

The assay is based on the principle of fluorescence polarization. A specific peptide substrate is labeled with a fluorescent dye. In the presence of ATP, this compound phosphorylates this substrate. A phospho-specific antibody, also present in the assay mixture, binds to the phosphorylated peptide. This binding results in a larger molecular complex that tumbles more slowly in solution, leading to a high fluorescence polarization value. Conversely, in the absence of this compound activity or in the presence of an inhibitor, the substrate remains unphosphorylated, does not bind to the antibody, and tumbles rapidly, resulting in a low fluorescence polarization signal. The change in fluorescence polarization is directly proportional to this compound kinase activity.

Hypothetical this compound Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade involving this compound. External growth factors activate a receptor tyrosine kinase (RTK), leading to the activation of the PI3K/AKT pathway. AKT, in turn, phosphorylates and activates this compound. Activated this compound then phosphorylates downstream targets, including transcription factors that promote the expression of genes involved in cell proliferation and differentiation within the uterine endometrium.

Puterine_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates This compound This compound AKT->this compound Phosphorylates & Activates Substrate Downstream Substrate This compound->Substrate Phosphorylates Proliferation Cell Proliferation & Differentiation Substrate->Proliferation Promotes

Caption: Hypothetical this compound signaling cascade.

Experimental Protocol: this compound Activity FP Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents:

  • Recombinant human this compound enzyme

  • This compound peptide substrate (fluorescein-labeled)

  • Anti-phospho-Puterine substrate antibody

  • ATP

  • This compound Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase inhibitors or test compounds dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Assay Workflow Diagram:

Assay_Workflow start Start add_reagents Add Assay Buffer, This compound Enzyme, and Peptide Substrate to well start->add_reagents add_compound Add Test Compound (or DMSO vehicle) add_reagents->add_compound incubate1 Incubate at RT (e.g., 10 min) add_compound->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate at RT (e.g., 60 min) add_atp->incubate2 add_antibody Stop Reaction & Add Detection Reagent (Antibody) incubate2->add_antibody incubate3 Incubate at RT (e.g., 30 min) add_antibody->incubate3 read_plate Read Fluorescence Polarization incubate3->read_plate end End read_plate->end

Caption: Experimental workflow for the this compound FP assay.

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the this compound enzyme, peptide substrate, and ATP in this compound Assay Buffer at 2X the final desired concentration.

  • Compound Addition: Add 1 µL of test compound dissolved in DMSO or DMSO alone (for controls) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 10 µL of the 2X this compound enzyme/substrate mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Add 10 µL of 2X ATP solution to each well to start the reaction. The final reaction volume is 20 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may be optimized based on enzyme concentration and activity.

  • Stop Reaction and Add Detection Reagent: Add 20 µL of the anti-phospho-Puterine substrate antibody (detection reagent) to each well. This will stop the kinase reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate at room temperature for 30 minutes to allow the antibody to bind to the phosphorylated substrate.

  • Fluorescence Polarization Measurement: Read the plate on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

The fluorescence polarization (FP) is typically measured in millipolarization units (mP). The activity of this compound is proportional to the mP value. For inhibitor studies, the percent inhibition can be calculated using the following formula:

% Inhibition = 100 x (1 - [mP_sample - mP_no_enzyme] / [mP_max_activity - mP_no_enzyme])

Where:

  • mP_sample is the mP value in the presence of the test compound.

  • mP_no_enzyme is the mP value of the negative control (no this compound).

  • mP_max_activity is the mP value of the positive control (DMSO vehicle, active enzyme).

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Inhibition of this compound Activity

The following table summarizes hypothetical data for the inhibition of this compound by a test compound, "Inhibitor-X". The IC₅₀ value is determined from this data.

Inhibitor-X Conc. (nM)Average mP ValueStandard Deviation% Inhibition
0 (Max Activity)350120
1345152.1
103101117.0
50225953.2
1001801372.3
5001301093.6
1000125895.7
No Enzyme Control1107100

Calculated IC₅₀ for Inhibitor-X: 45.2 nM

Application Notes and Protocols: Putrescine as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Puterine" did not yield any relevant results in scientific literature and is likely a misspelling. These application notes will focus on Putrescine , a biogenic polyamine that functions as a significant modulator of various cellular processes and is a subject of extensive research in cell biology.

Introduction

Putrescine is a naturally occurring polyamine that plays a crucial role in cell growth, differentiation, and proliferation. As a cationic molecule at physiological pH, it interacts with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing their structure and function.[1] In the context of cell biology research, putrescine is often used as a chemical probe to investigate its role in signaling pathways, particularly the mTOR pathway, and its impact on fundamental cellular processes like protein synthesis, autophagy, and apoptosis.

These application notes provide an overview of the applications of putrescine as a chemical probe, along with detailed protocols for its use in cell biology research.

Mechanism of Action

Putrescine exerts its effects through various mechanisms, primarily by influencing key signaling pathways. One of the most well-documented roles of putrescine is the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Putrescine has been shown to increase the phosphorylation of mTOR and its downstream effectors, such as 4E-binding protein 1 (4EBP1) and p70 S6 kinase 1 (p70S6K1), leading to enhanced protein synthesis and cell proliferation.[2]

Signaling Pathway of Putrescine-mediated mTOR Activation

Putrescine_mTOR_Pathway Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 phosphorylates (inactivates) S6 Ribosomal Protein S6 p70S6K1->S6 phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis promotes eIF4E eIF4E 4EBP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with Putrescine (various concentrations) Incubate_24h->Treat_this compound Incubate_Timecourse Incubate for 24, 48, 72h Treat_this compound->Incubate_Timecourse MTT_Assay Perform MTT Assay Incubate_Timecourse->MTT_Assay Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for In Vitro Testing of Puterine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of Puterine, a novel investigational compound. The described protocols are designed to facilitate the initial characterization of this compound's bioactivity and mechanism of action, with a specific focus on its potential as a therapeutic agent for uterine fibrosis. The experimental design encompasses a tiered approach, beginning with foundational cytotoxicity assessments and progressing to detailed analyses of the PI3K/AKT/mTOR signaling pathway, a critical mediator of fibrotic processes. The following application notes and protocols are intended to serve as a foundational resource for researchers initiating the preclinical assessment of this compound.

Introduction

Uterine fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix (ECM) in the uterine tissue, leading to impaired function and reproductive complications. A key signaling cascade implicated in the pathogenesis of fibrosis is the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway. This pathway regulates essential cellular processes, including cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous fibrotic diseases.

This compound is a synthetic small molecule under investigation for its potential to modulate this pathway and ameliorate uterine fibrosis. These protocols outline a systematic in vitro approach to validate its biological activity and elucidate its mechanism of action.

Experimental Workflow

The experimental workflow is designed to systematically evaluate the effects of this compound, starting from broad cellular effects and narrowing down to specific molecular targets.

Experimental Workflow for this compound In Vitro Testing cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Cellular Assays cluster_2 Phase 3: Mechanism of Action Studies A Cell Line Selection (e.g., Human Uterine Fibroblast Cells) B Cytotoxicity Assessment (MTT Assay) A->B Seed cells C Cell Proliferation Assay (BrdU Incorporation) B->C Determine sub-lethal concentrations D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot Analysis (PI3K/AKT/mTOR pathway proteins) C->F Confirm anti-proliferative effect G Gene Expression Analysis (qRT-PCR for fibrotic markers) F->G Investigate downstream effects H Extracellular Matrix Deposition Assay (Sircol Assay) G->H Assess functional outcome

Caption: A stepwise experimental workflow for the in vitro characterization of this compound.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Human Uterine Fibroblasts

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
198.1± 4.8
1085.3± 6.1
5052.7± 7.3
10021.4± 3.9
2005.6± 2.1

Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)

TreatmentBrdU Incorporation (Arbitrary Units)Standard DeviationP-value
Vehicle Control1.00± 0.12-
This compound (10 µM)0.65± 0.09< 0.05
This compound (50 µM)0.32± 0.07< 0.01

Table 3: Western Blot Densitometry Analysis of PI3K/AKT/mTOR Pathway Proteins

Treatmentp-AKT/total AKT (Ratio)p-mTOR/total mTOR (Ratio)
Vehicle Control1.001.00
This compound (10 µM)0.580.61
This compound (50 µM)0.240.29

Experimental Protocols

Cell Culture
  • Cell Line: Primary Human Uterine Fibroblasts (HUF) are recommended for their physiological relevance. Alternatively, immortalized human uterine fibroblast cell lines can be used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Protocol 1: Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed HUF cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Seed HUF cells in a 96-well plate as described for the MTT assay.

  • Treatment: Treat the cells with sub-lethal concentrations of this compound (determined from the MTT assay) for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Detection: Follow the manufacturer's instructions for the BrdU assay kit to fix the cells, add the anti-BrdU antibody, and develop the colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the BrdU incorporation to the vehicle control.

Protocol 3: Western Blot Analysis
  • Cell Lysis: Treat HUF cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of this compound on the PI3K/AKT/mTOR signaling pathway.

This compound Mechanism of Action cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Fibrosis Fibrosis mTOR->Fibrosis This compound This compound This compound->PI3K Inhibits This compound->AKT This compound->mTOR

Caption: Hypothesized inhibitory action of this compound on the PI3K/AKT/mTOR pathway.

Conclusion

The protocols detailed in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-proliferative effects, and impact on the PI3K/AKT/mTOR signaling pathway, researchers can gain valuable insights into its therapeutic potential for treating uterine fibrosis. The successful execution of these experiments will lay the groundwork for further preclinical development, including in vivo efficacy studies.

Application Notes and Protocols for the Quantification of Putrescine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and robust quantification of putrescine in various biological samples. The protocols outlined below cover several widely used analytical techniques, offering a range of options to suit different laboratory capabilities and research needs.

Putrescine, a biogenic amine, is a key molecule in cellular processes such as cell growth, proliferation, and differentiation.[1] Its role as a precursor to higher polyamines like spermidine and spermine makes it a critical node in polyamine metabolism.[1] Altered putrescine levels have been associated with various physiological and pathological states, including cancer, making its precise quantification essential for research and clinical applications.[1][2][3]

Overview of Quantification Techniques

Several analytical methods are available for the quantification of putrescine in biological matrices. The most common and reliable techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low molecular weight and lack of a strong chromophore, putrescine typically requires derivatization prior to chromatographic analysis to enhance its detection.[4]

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of polyamines.[5] Pre-column derivatization is a crucial step to improve the chromatographic retention and detection of putrescine. Common derivatizing agents include dansyl chloride, benzoyl chloride, and o-phthalaldehyde (OPA).[5][6][7]

Quantitative Data Summary for HPLC Methods
ParameterDansyl Chloride DerivatizationBenzoyl Chloride DerivatizationOPA Derivatization
Linearity Range 0.1 - 1 ppm[5]0.40 - 50 ng/mL[8]1 - 50 µM[7]
Limit of Detection (LOD) Not explicitly stated2.8 pg[8]0.5 nmol/mL[7]
Limit of Quantification (LOQ) Not explicitly stated20 pg[8]Not explicitly stated
Sample Types Serum[5]General biological samples[8]Biological fluids, tissues, cells[7]
Retention Time ~15.7 min[5]Method dependentMethod dependent
Recovery Not explicitly stated88% - 125%[6]Not explicitly stated
Experimental Protocol: HPLC with Dansyl Chloride Derivatization

This protocol is adapted from a method for the analysis of putrescine in serum.[5]

1. Materials and Reagents:

  • Putrescine standard

  • Dansyl chloride

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm PTFE filters

2. Sample Preparation:

  • To 1 mL of serum, add 0.6 M perchloric acid in methanol to precipitate proteins.[5]

  • Incubate at 4°C for 15 minutes.[5]

  • Centrifuge at 6000 x g for 5 minutes.[5]

  • Transfer 1 mL of the supernatant to a new tube.

  • Proceed with the derivatization step.

3. Derivatization:

  • Prepare a dansyl chloride solution.

  • Add the dansyl chloride solution to the supernatant from the sample preparation step.

  • The derivatization reaction is performed to form fluorescent dansylated derivatives.[5]

4. HPLC Analysis:

  • Filter the derivatized sample through a 0.45 µm PTFE filter.[5]

  • Inject 100 µL of the filtered sample into the HPLC system.[5]

  • HPLC Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm)[5]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 254 nm[5]

    • Run Time: 30 minutes[5]

5. Quantification:

  • Prepare a calibration curve using a series of putrescine standards (0.1-1 ppm) derivatized in the same manner as the samples.[5]

  • Calculate the concentration of putrescine in the samples by comparing their peak areas to the calibration curve.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of putrescine, making it a powerful tool for analyzing complex biological samples.[9] This method often requires derivatization to improve chromatographic separation and ionization efficiency.

Quantitative Data Summary for LC-MS/MS Methods
ParameterBenzoyl Chloride DerivatizationN-(9-Fluorenylmethoxycarbonyloxy)succinimide (FMOC-Cl) DerivatizationOnline SPE Coupling
Linearity Range 0.4 - 200.0 ng/mL[2]Not explicitly stated1 - 500 ng/mL[9][10]
Limit of Detection (LOD) 0.02 - 0.1 ng/mL[2]Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated0.125 - 31.25 ng/mL[11]0.1 - 5 ng/mL[9][10]
Sample Types Plasma[2]Plasma, Urine[11]Serum, Tissue, Cells, Whole Blood[9][10]
Analysis Time Method dependentMethod dependent~4 min[9][10]
Experimental Protocol: LC-MS/MS with Benzoyl Chloride Derivatization

This protocol is based on a method for determining polyamines in human plasma.[2]

1. Materials and Reagents:

  • Putrescine standard

  • Benzoyl chloride

  • 1,6-diaminohexane (internal standard)

  • Perchloric acid (10%)

  • Acetonitrile (LC-MS grade)

  • Formic acid

2. Sample Preparation:

  • Pretreat plasma samples with 10% perchloric acid to precipitate proteins.[2]

  • Centrifuge to collect the supernatant.

3. Derivatization:

  • Add 1,6-diaminohexane as an internal standard to the supernatant.

  • Add benzoyl chloride to the mixture to derivatize the polyamines.[2]

4. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 column[2]

    • Mobile Phase: A gradient of acetonitrile and water with formic acid.

    • Flow Rate: Method dependent.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)[2]

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Monitored Transitions: Specific precursor-to-product ion transitions for benzoylated putrescine and the internal standard are monitored.[12]

5. Quantification:

  • Construct a calibration curve by analyzing a series of derivatized putrescine standards with the internal standard.

  • Quantify putrescine in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another sensitive technique for putrescine quantification. Derivatization is necessary to make the polyamines volatile for gas chromatography. Trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA) are commonly used derivatizing agents.[13][14]

Quantitative Data Summary for GC-MS Methods
ParameterTrifluoroacetic Anhydride (TFAA) DerivatizationPentafluoropropionic Anhydride (PFPA) Derivatization
Sample Types Urine[13]Serum, Biological Samples[14][15]
Recovery 96.7%[13]Not explicitly stated
Precision (RSD) < 5%[13]Not explicitly stated
Linearity Range Biologically relevant ranges (0 to 700 pmol)[14]Not explicitly stated
Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization

This protocol is based on a method for the determination of polyamines in urine.[13]

1. Materials and Reagents:

  • Putrescine standard

  • Trifluoroacetic anhydride (TFAA)

  • Hydrochloric acid

  • Silica gel column for cleanup

2. Sample Preparation:

  • Perform acid hydrolysis of the morning urine sample.[13]

  • Clean up the hydrolyzed sample using a silica gel column.[13]

3. Derivatization:

  • Evaporate the cleaned-up sample to dryness.

  • Add TFAA to the dried residue to form trifluoroacetyl derivatives.[13]

4. GC-MS Analysis:

  • GC Conditions:

    • Column: Capillary column suitable for polyamine analysis.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used for separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized putrescine.

5. Quantification:

  • Use an internal standard, such as creatinine in urine, for normalization.[13]

  • Prepare a calibration curve with derivatized putrescine standards.

  • Determine the concentration of putrescine in the samples based on the calibration curve.

Section 4: Signaling Pathway and Experimental Workflow

Putrescine and the mTOR Signaling Pathway

Putrescine has been shown to stimulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[16][17] Activation of mTOR by putrescine leads to the phosphorylation of its downstream targets, such as 4E-BP1 and p70S6K, ultimately promoting protein synthesis.[16]

Putrescine_mTOR_Pathway Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Putrescine stimulates the mTOR signaling pathway.

General Experimental Workflow for Putrescine Quantification

The following diagram illustrates a typical workflow for the quantification of putrescine in biological samples using chromatographic methods.

Putrescine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma, Tissue, Urine) Homogenization Homogenization (for tissues/cells) Sample_Collection->Homogenization Deproteinization Protein Precipitation (e.g., PCA, TCA) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (e.g., Dansyl Chloride, Benzoyl Chloride) Supernatant_Collection->Derivatization Chromatography Chromatographic Separation (HPLC, LC-MS/MS, GC-MS) Derivatization->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: General workflow for putrescine quantification.

References

sterilization and handling procedures for Puterine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Puterine" is not recognized as a standard reagent in the field of cell culture. The following information is provided under the assumption that the intended substance is Putrescine , a common polyamine used as a media supplement.

Application Notes and Protocols for Putrescine in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Putrescine is a biogenic diamine that is essential for cell growth, proliferation, and differentiation.[1] As a precursor in the biosynthesis of higher polyamines such as spermidine and spermine, putrescine plays a critical role in DNA replication, transcription, and translation.[2][3] Many cell lines, including Chinese Hamster Ovary (CHO) cells, are auxotrophic for polyamines and require putrescine supplementation, particularly in serum-free media, to support robust growth and protein production.[3] Proper sterile handling and application of putrescine are paramount for achieving reliable and reproducible results in cell culture.

Key Applications:

  • Growth Factor in Serum-Free Media: Essential for cell division and proliferation in the absence of serum.[1][3]

  • Cell Cycle Analysis: Used in studies to investigate the regulatory roles of polyamines in cell cycle progression.

  • Recombinant Protein Production: Supplementation can enhance cell viability and increase the yield of therapeutic proteins.[4]

  • Neuroscience Research: Acts as a modulator of NMDA receptors and is a precursor to the inhibitory neurotransmitter GABA.[1][2]

Experimental Protocols

Protocol 1: Preparation and Sterilization of 100 mM Putrescine Stock Solution

This protocol details the preparation of a concentrated, sterile stock solution of Putrescine dihydrochloride, the stable salt form commonly used in laboratories.

Materials:

  • Putrescine dihydrochloride powder (Molecular Weight: 161.07 g/mol )[1]

  • Cell culture-grade water (e.g., Water for Injection, Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Analytical balance and sterile weighing equipment

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Methodology:

  • Calculate Required Mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of Putrescine dihydrochloride needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.01 L × 161.07 g/mol = 0.1611 g

  • Weighing: In a sterile biosafety cabinet, aseptically weigh 161.1 mg of Putrescine dihydrochloride powder.

  • Dissolution: Transfer the powder into a sterile 15 mL conical tube. Add 8-9 mL of cell culture-grade water. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[1][2]

  • Volume Adjustment: Adjust the final volume to 10 mL with cell culture-grade water.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube. Crucially, do not autoclave Putrescine solutions , as this can cause degradation. Sterilization must be performed by filtration.[1]

  • Aliquoting and Storage: Distribute the sterile stock solution into single-use aliquots (e.g., 500 µL) in sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label each vial with "Putrescine Stock," the concentration (100 mM), the preparation date, and initials.

Protocol 2: Handling and Supplementation of Cell Culture Media

This protocol describes the standard procedure for diluting the stock solution to a working concentration in your cell culture medium.

Materials:

  • Sterile 100 mM Putrescine stock solution

  • Basal cell culture medium (e.g., DMEM/F-12, CHO-specific media)

  • Sterile pipettes

Methodology:

  • Determine Final Concentration: The optimal working concentration of putrescine varies by cell type and application but typically ranges from 1 µM to 100 µM. For many CHO cell applications, concentrations can be higher.[4][5] A dose-response experiment is recommended to determine the optimal level for your specific cell line and process.

  • Calculate Dilution: Use the C1V1 = C2V2 formula to determine the volume of stock solution required.

    • Example: To prepare 500 mL of medium with a final Putrescine concentration of 25 µM:

      • C1 (Stock Concentration) = 100 mM = 100,000 µM

      • C2 (Final Concentration) = 25 µM

      • V2 (Final Volume) = 500 mL

      • V1 = (C2 × V2) / C1 = (25 µM × 500 mL) / 100,000 µM = 1.25 mL

  • Supplementation: In a sterile biosafety cabinet, add the calculated volume (1.25 mL in the example) of the 100 mM Putrescine stock solution to the 500 mL of cell culture medium.

  • Mixing and Equilibration: Gently swirl the medium bottle to ensure homogeneity. If preparing a large volume, allow the medium to equilibrate at its standard culture temperature (e.g., 37°C) before adding it to cells.

Data Presentation

Table 1: Quantitative Data for Putrescine Handling and Use

ParameterValue/RangeReference
Molecular Weight (dihydrochloride) 161.07 g/mol [1][2]
Solubility in Water Up to 100 mg/mL[2]
Sterilization Method 0.22 µm sterile filtration[1]
Stock Solution Storage -20°C for long-term (stable for at least 30 days, likely longer)
2-8°C for short-term (stable for up to one month)[2]
Typical Working Concentration 1 µM - 100 µM (general)[5]
Up to 1000 µM (for some CHO applications)[4]

Table 2: Example Working Concentrations for Specific Cell Culture Applications

Cell Type/ApplicationRecommended ConcentrationNotes
Porcine Trophectoderm Cells 10 - 25 µMPromotes cell proliferation; concentrations ≥ 50 µM can be inhibitory.[5]
CHO Cell Lines (General) Essential supplement in serum-free media.[3]Concentration is often proprietary in commercial media but can be optimized.
Recombinant Protein Production (CHO) At least 100 µMHigher concentrations (100-1000 µM) may improve viability and protein expression.[4]
Macrophage-like RAW 264 Cells 2 µM (Ki for efflux inhibition)These cells actively export putrescine; extracellular levels regulate efflux.[6]

Mandatory Visualizations

G Workflow: Putrescine Stock Preparation and Use cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage & Application weigh 1. Weigh Putrescine dihydrochloride powder dissolve 2. Dissolve in culture-grade water weigh->dissolve filter 3. Sterilize via 0.22 µm filtration dissolve->filter aliquot 4. Aliquot for single use filter->aliquot store 5. Store at -20°C aliquot->store add 6. Add to culture medium store->add

Caption: Aseptic workflow for preparing and using Putrescine in cell culture.

G Simplified Putrescine Biosynthesis and Role cluster_functions Cellular Functions arginine Arginine ornithine Ornithine arginine->ornithine putrescine Putrescine ornithine->putrescine ODC spermidine Spermidine putrescine->spermidine proliferation Cell Proliferation putrescine->proliferation spermine Spermine spermidine->spermine dna_stability DNA Stability spermidine->dna_stability protein_synth Protein Synthesis spermine->protein_synth odc Ornithine Decarboxylase (ODC)

Caption: Putrescine is a key intermediate in the polyamine synthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Puterine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Puterine is a recognized chemical compound found in plants such as Magnolia officinalis.[1] However, specific, publicly available research on its extraction methodologies is limited. The following guide has been developed by adapting established protocols and troubleshooting strategies from the broader field of phytochemical extraction, particularly focusing on flavonoids and alkaloids, which share similar extraction principles. This resource is intended for researchers, scientists, and drug development professionals to provide a foundational framework for developing and optimizing this compound extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in improving this compound extraction yield? A1: Proper selection and preparation of the plant material is the most critical first step. The concentration of this compound can vary significantly based on the plant species, the part of the plant used (e.g., leaves, bark, roots), and harvesting conditions.[2][3] Grinding the material to a consistent and optimal particle size is crucial; too fine a powder can impede solvent flow, while too coarse a material reduces the surface area for extraction.[4]

Q2: Which solvent should I choose for this compound extraction? A2: The ideal solvent depends on the polarity of this compound. Since this compound is an alkaloid-like compound, solvents such as ethanol, methanol, or mixtures of alcohol and water are often effective starting points.[5][6] It is highly recommended to conduct a small-scale solvent screening study using solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water) to determine the most efficient one for maximizing yield.[4][6]

Q3: Can elevated temperatures harm my this compound extract? A3: Yes. While moderately elevated temperatures can increase solvent efficiency and extraction rates, excessive heat can cause the degradation of thermolabile compounds.[4][7] It is essential to determine the thermal stability of this compound and find an optimal temperature that maximizes extraction without causing degradation.[4]

Q4: What modern extraction techniques can improve efficiency over traditional methods like maceration? A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yield and reduce extraction time.[8][9] UAE uses sound waves to disrupt cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and rupture plant cells, releasing the target compounds more effectively.[10][11]

Troubleshooting Guide: Common Issues in this compound Extraction

Issue Potential Cause(s) Recommended Solution(s)
Consistently Low Yield 1. Inappropriate Solvent: The solvent's polarity may not match that of this compound. 2. Suboptimal Extraction Time/Temperature: Insufficient time or heat may lead to incomplete extraction.[4] 3. Improper Particle Size: Plant material may be too coarse, limiting solvent penetration.1. Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, and aqueous mixtures thereof) to find the optimal one.[4][6] 2. Optimize Parameters: Systematically vary the extraction time and temperature to find the ideal balance for yield without degradation.[12] 3. Optimize Grinding: Mill the plant material to a uniform powder (e.g., 0.2-0.5 mm) and test different particle sizes.[13]
Presence of Impurities (e.g., Chlorophyll, Lipids) 1. Solvent is too Nonpolar/Polar: Co-extraction of undesired compounds like lipids (with nonpolar solvents) or sugars (with polar solvents) is common.[3][6] 2. Crude Extract: The initial extract is rarely pure.1. Defatting Step: Pre-wash the plant material with a nonpolar solvent like hexane to remove lipids before the main extraction.[6] 2. Liquid-Liquid Extraction: Partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity. 3. Chromatography: Use column chromatography (e.g., with silica gel) for purification of the final extract.[14]
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: Natural compounds in the extract can act as emulsifiers.[15] 2. Vigorous Shaking: Excessive agitation of the separatory funnel can cause emulsions.1. "Salting Out": Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.[15] 2. Gentle Inversion: Gently invert the separatory funnel instead of shaking it vigorously.[15] 3. Centrifugation: If possible, centrifuge the mixture to force a separation of the layers.
Extract is a Gummy/Oily Residue, Not a Powder 1. Presence of Water: Residual water in the extract can prevent crystallization. 2. Co-extraction of Oils/Sugars: The presence of highly soluble impurities can result in a non-crystalline final product.[13]1. Drying Agent: Use a drying agent like anhydrous sodium sulfate on the solvent extract before evaporation. 2. Further Purification: The extract requires further purification steps, such as column chromatography, to remove oily impurities.[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods used for flavonoid extraction and is a robust starting point for optimizing this compound recovery.[10]

  • Preparation: Weigh 10 g of finely powdered, dried plant material and place it into a 250 mL beaker.

  • Solvation: Add 100 mL of 70% ethanol to the beaker. This 1:10 solid-to-liquid ratio is a common starting point.[16]

  • Extraction: Place the beaker in an ultrasonic bath. Sonicate the mixture at a controlled temperature (e.g., 40-50°C) for 30-45 minutes.[9][10]

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Decant and collect the supernatant. Re-extract the solid pellet with another 50 mL of 70% ethanol to ensure complete recovery and combine the supernatants.

  • Concentration: Remove the ethanol from the combined supernatant using a rotary evaporator under reduced pressure to yield the crude this compound extract.

Protocol 2: Purification by Column Chromatography

This is a standard method for isolating a target compound from a crude extract.

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pour the slurry into a glass chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve a small amount of the crude this compound extract in a minimal volume of the mobile phase and load it carefully onto the top of the silica column.

  • Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane). Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluent in separate fractions (e.g., 10-15 mL each).

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified this compound. Combine the pure fractions.

  • Final Evaporation: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Visualizations and Workflows

General Extraction and Purification Workflow

G A Plant Material (Dried, Powdered) B Solvent Extraction (e.g., UAE with 70% Ethanol) A->B C Filtration / Centrifugation B->C D Crude Extract (Supernatant) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Concentrated Crude Extract E->F G Purification (Column Chromatography) F->G H Pure this compound Fractions G->H I Final Solvent Removal H->I J Purified this compound I->J

Caption: General workflow for this compound isolation from plant material.

Troubleshooting Logic for Low Yield

G Start Low Extraction Yield Detected Solvent Is the solvent optimal? Start->Solvent Prep Is material preparation adequate? Solvent->Prep No Screen Action: Perform solvent screening Solvent->Screen Yes Params Are Temp/Time parameters optimized? Prep->Params No Grind Action: Optimize particle size Prep->Grind Yes Method Is the extraction method efficient? Params->Method No Optimize Action: Run optimization experiments (DOE) Params->Optimize Yes Modernize Action: Consider UAE or MAE Method->Modernize No End Yield Improved Screen->End Grind->End Optimize->End Modernize->End

Caption: Decision-making flowchart for troubleshooting low extraction yields.

References

overcoming solubility issues with Puterine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Puterine

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the aqueous solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is a weakly basic compound with very low intrinsic solubility in aqueous solutions. Its solubility is highly dependent on the pH of the medium. At neutral pH (7.0), the solubility is typically very low. See the data table below for specific values.

Q2: Why is my this compound not dissolving in Phosphate-Buffered Saline (PBS)?

Standard PBS has a pH of approximately 7.4. At this pH, this compound is predominantly in its neutral, less soluble form, leading to significant dissolution challenges. To enhance solubility in buffered solutions, acidification of the medium is the primary recommended strategy.

Q3: Can I use organic co-solvents to dissolve this compound?

Yes, organic co-solvents can be effective. This compound shows significantly higher solubility in solvents like DMSO and Ethanol. However, for cell-based assays or in vivo studies, it is critical to determine the maximum tolerable concentration of the co-solvent for the specific experimental system, as high concentrations can induce toxicity. A common starting point is to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially into the aqueous assay medium.

Q4: How does temperature affect the solubility of this compound?

The dissolution of this compound in aqueous solutions is an endothermic process, meaning that solubility tends to increase with temperature. However, this effect is generally modest and heating the solution is often not sufficient to overcome significant solubility issues. Care must be taken as prolonged exposure to high temperatures may risk chemical degradation of the compound.

Q5: My this compound is precipitating out of solution during my experiment. What should I do?

Precipitation, or "crashing out," is a common issue when a concentrated stock of this compound (e.g., in DMSO) is diluted into an aqueous buffer where it is less soluble. To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Increase the co-solvent percentage: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help keep the compound in solution.

  • Use a formulation strategy: For in vivo or complex in vitro models, employing formulation strategies such as complexation with cyclodextrins or creating a lipid-based formulation may be necessary.

Quantitative Solubility Data

The following table summarizes the solubility of this compound across various common solvents and conditions. This data should be used as a guide for preparing stock solutions and experimental media.

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Notes
Deionized Water7.025< 1Practically insoluble at neutral pH.
Deionized Water4.02555Solubility increases significantly under acidic conditions.
Phosphate-Buffered Saline (PBS)7.425< 1Poorly soluble in standard physiological buffers.
0.1 M HCl1.025> 1000Freely soluble due to salt formation.
DMSON/A25> 50,000High solubility. Recommended for primary stock solutions.
Ethanol (95%)N/A251,200Moderately soluble. Can be used as a co-solvent.
10% DMSO in PBS (v/v)7.42515Co-solvent improves solubility but may still be limited.
20% PEG 400 in Water (v/v)7.02540Formulation with polyethylene glycol enhances aqueous solubility.

Troubleshooting Guide & Experimental Protocols

Issue: this compound Fails to Dissolve in Aqueous Buffer

This workflow provides a systematic approach to selecting an appropriate solubilization strategy for this compound.

G cluster_0 Solubilization Strategy Workflow start Start: Need to dissolve this compound check_final_conc Is the required final concentration > 10 µM? start->check_final_conc check_system Is an organic co-solvent (e.g., DMSO) tolerated by the experimental system? check_final_conc->check_system Yes use_ph Primary Method: pH Adjustment (See Protocol 1) check_final_conc->use_ph No use_cosolvent Primary Method: Co-Solvent System (See Protocol 2) check_system->use_cosolvent Yes use_formulation Advanced Method: Use Formulation Strategy (e.g., Cyclodextrin, Liposomes) check_system->use_formulation No end_success Success: This compound Solubilized use_ph->end_success use_cosolvent->end_success use_formulation->end_success end_fail Failure: Re-evaluate experiment or consult formulation specialist use_formulation->end_fail

Workflow for selecting a this compound solubilization strategy.
Protocol 1: Solubilization using pH Adjustment

This method is suitable for preparing aqueous stocks of this compound for experiments where a low pH is tolerable.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bar

Methodology:

  • Weigh the desired amount of this compound powder and place it in a volumetric flask.

  • Add approximately 80% of the final desired volume of deionized water. The mixture will appear as a suspension.

  • Place the flask on a stir plate and begin gentle stirring.

  • While monitoring the pH with a calibrated meter, add 1 M HCl dropwise to the suspension.

  • Continue adding acid until the this compound powder completely dissolves. The solution should become clear. This typically occurs at a pH between 3.5 and 4.5.

  • Once dissolved, stop adding acid.

  • Add deionized water to reach the final target volume and mix thoroughly.

  • Record the final pH of the stock solution. This stock can now be diluted into the final experimental medium. Note: Buffering capacity of the final medium must be sufficient to maintain the desired final pH.

Protocol 2: Solubilization using a Co-Solvent System (DMSO)

This is the most common method for preparing highly concentrated stock solutions for in vitro assays.

Materials:

  • This compound powder

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Microcentrifuge

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target high concentration (e.g., 10-50 mg/mL).

  • Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed, but avoid overheating.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Centrifuge the tube at high speed (e.g., >10,000 x g) for 1 minute to pellet any undissolved microparticles.

  • Carefully transfer the clear supernatant to a new, sterile tube. This is your final stock solution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing the working solution, dilute this stock directly into the assay buffer. Ensure the final DMSO concentration does not exceed the tolerance limit of your system (typically <0.5%).

Hypothetical Signaling Pathway Inhibition by this compound

This compound is a potent inhibitor of the hypothetical "Kinase Signaling Cascade," which is implicated in cellular proliferation. Understanding its mechanism is key to its development as a therapeutic agent.

G cluster_1 Hypothetical this compound Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->mek

This compound acts as an inhibitor of MEK in the proliferation pathway.

troubleshooting Puterine instability in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Puterine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound instability during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing visible precipitation. What is the likely cause and how can I prevent it?

A1: Precipitation of this compound is often due to aggregation, which can be triggered by several factors including improper pH, high concentration, or inappropriate buffer composition.

  • pH: this compound is most stable in a pH range of 6.5-7.5. Deviations outside this range can lead to conformational changes and subsequent aggregation.

  • Concentration: We recommend not exceeding a concentration of 2 mg/mL during initial reconstitution. For long-term storage, aliquoting at lower concentrations (e.g., 0.5 mg/mL) is advised.

  • Buffer Composition: The standard recommended buffer is a phosphate-buffered saline (PBS) at pH 7.2. Avoid using buffers with high ionic strength unless specifically required by your protocol, as this can promote aggregation. Consider adding a stabilizing agent like 5% glycerol or 0.1% Polysorbate 80.

Q2: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment. What could be causing this degradation?

A2: The loss of this compound activity over time in cell culture is typically due to enzymatic degradation or thermal instability.

  • Enzymatic Degradation: this compound can be susceptible to cleavage by proteases present in serum-containing media or released by cells. We recommend using a serum-free medium if your cell line permits. Alternatively, the addition of a broad-spectrum protease inhibitor cocktail can mitigate this issue.

  • Thermal Instability: this compound's half-life at 37°C is approximately 48 hours. For experiments extending beyond this period, consider replenishing the this compound-containing medium every 48 hours to maintain a consistent effective concentration.

Q3: My experimental results with this compound are inconsistent between batches. How can I ensure reproducibility?

A3: Batch-to-batch variability can stem from differences in storage, handling, or the presence of oxidative damage.

  • Storage and Handling: this compound is sensitive to freeze-thaw cycles. Upon receipt, it is crucial to aliquot the solution into single-use volumes and store them at -80°C. Avoid repeated freezing and thawing of the same aliquot.

  • Oxidation: The methionine residues in this compound's active site are prone to oxidation. To prevent this, consider adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 1 mM just before use. However, verify the compatibility of DTT with your specific assay.

Data Summary: this compound Stability Conditions

The following tables summarize key quantitative data regarding this compound stability under various conditions.

Table 1: Effect of pH on this compound Aggregation

pHPercentage of Aggregated this compound (after 24h at 4°C)
5.535%
6.015%
6.5<5%
7.0<2%
7.5<5%
8.025%

Table 2: Thermal Stability of this compound at 37°C

Time (hours)Remaining Biological Activity
0100%
2478%
4851%
7222%
96<10%

Detailed Experimental Protocol

Protocol: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)

This protocol provides a method for quantifying the aggregation state of this compound.

  • Sample Preparation:

    • Prepare this compound samples at a final concentration of 1 mg/mL in the desired buffer (e.g., PBS, pH 7.2).

    • Prepare a negative control (buffer only) and a positive control (this compound in a known aggregating buffer, e.g., pH 5.5).

    • Filter all samples through a 0.22 µm syringe filter to remove dust and extraneous particles.

  • DLS Instrument Setup:

    • Set the instrument's measurement temperature to 25°C.

    • Allow the instrument to equilibrate for at least 15 minutes.

    • Select a disposable cuvette and ensure it is clean and free of scratches.

  • Measurement:

    • Pipette 50 µL of the buffer-only sample into the cuvette and perform a blank measurement.

    • Pipette 50 µL of the this compound sample into a new cuvette.

    • Place the cuvette in the DLS instrument and initiate the measurement.

    • Acquire at least three replicate measurements for each sample.

  • Data Analysis:

    • Analyze the size distribution data. A monodisperse (single peak) distribution with a hydrodynamic radius corresponding to monomeric this compound indicates a stable sample.

    • The presence of larger species (secondary peaks at larger radii) or a high polydispersity index (>0.2) is indicative of aggregation.

    • Quantify the percentage of aggregated material based on the relative intensity of the peaks.

Visualizations

Puterine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor PuteR1 Receptor This compound->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Inhibitor Inhibitor-P KinaseA->Inhibitor Activates TF Transcription Factor (TF-P) KinaseB->TF Activates Gene Target Gene Expression TF->Gene Promotes Inhibitor->KinaseB Inhibits

Caption: Hypothetical signaling pathway initiated by this compound binding.

Troubleshooting_Workflow start Start: Instability Observed check_type What is the nature of instability? start->check_type precipitate Precipitation/ Aggregation check_type->precipitate Visual loss_activity Loss of Activity check_type->loss_activity Functional check_ph Check pH & Buffer precipitate->check_ph check_temp Check Storage & Working Temp. loss_activity->check_temp adjust_buffer Action: Adjust pH to 6.5-7.5 Add Stabilizer check_ph->adjust_buffer Incorrect resolve Issue Resolved check_ph->resolve Correct check_protease Consider Protease Degradation check_temp->check_protease Correct aliquot Action: Aliquot & Store at -80°C Avoid Freeze-Thaw check_temp->aliquot Incorrect add_inhibitor Action: Add Protease Inhibitor Replenish this compound check_protease->add_inhibitor Likely adjust_buffer->resolve aliquot->resolve add_inhibitor->resolve

Caption: Workflow for troubleshooting this compound instability.

Logical_Relationships cluster_factors Primary Factors cluster_outcomes Observed Instability cluster_solutions Mitigation Strategies pH pH Agg Aggregation pH->Agg Temp Temperature Temp->Agg Deg Degradation Temp->Deg Conc Concentration Conc->Agg Buffer Buffer Optimization Buffer->Agg Storage Proper Aliquoting & Storage Storage->Agg Storage->Deg Additives Use of Stabilizers/ Inhibitors Additives->Deg

Caption: Key factors contributing to this compound instability.

Technical Support Center: Optimizing HPLC Parameters for Putrescine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their HPLC parameters for improved separation of putrescine and other biogenic amines.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of putrescine.

1. Poor Peak Shape (Tailing or Splitting)

  • Question: My putrescine peak is tailing or splitting. How can I improve its shape?

  • Answer: Poor peak shape can compromise the accuracy of quantification. Here are several potential causes and solutions:

    • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is crucial for ionizable compounds like putrescine. A slightly acidic mobile phase is generally recommended to ensure consistent protonation.[1]

    • Column Degradation: The performance of an analytical column can deteriorate over time. Try washing the column according to the manufacturer's instructions. If performance does not improve, consider replacing the column.[1]

    • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape. A more thorough sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary.[1]

    • Secondary Interactions: Underivatized polyamines can exhibit poor peak shapes on C18 columns due to interactions with residual silanols. Derivatization is often recommended to improve peak shape and sensitivity.[2]

2. Poor Reproducibility and Inconsistent Results

  • Question: My quantification results for putrescine are not reproducible. What are the likely causes?

  • Answer: Poor reproducibility can stem from inconsistencies in sample handling, preparation, or the analytical method itself.[1] Here are some areas to investigate:

    • Inconsistent Sample Preparation: Ensure your extraction protocol is standardized and consistently applied to all samples, including solvent-to-sample ratio, extraction time, and temperature.[1] For solid samples, ensure they are finely ground and homogenized before extraction.[1]

    • Instrumental Variability: Check for pressure fluctuations in your HPLC system, which could indicate leaks or blockages and lead to shifts in retention time.[1] Regular cleaning of the mass spectrometer's ion source is crucial if you are using LC-MS, as a dirty source can lead to signal suppression.[1]

    • Analyte Stability: Phenolic compounds, which can be related to polyamine metabolism, may be unstable at room temperature over time.[1] Ensure proper sample storage.

    • Derivatization Issues: If using a derivatization step, ensure the reaction goes to completion and that the derivatives are stable. Some derivatives require immediate analysis.[2]

3. No or Low Signal/Sensitivity

  • Question: I am not seeing a peak for putrescine, or the signal is very low. What can I do?

  • Answer: A lack of signal or low sensitivity is a common issue, often related to the detection method or sample preparation.

    • Detection Method: Putrescine and other polyamines lack a strong chromophore, resulting in a very weak response with UV detection.[2] Pre-column derivatization with reagents like Dansyl Chloride, Benzoyl Chloride, or o-phthalaldehyde (OPA) is often necessary to achieve adequate sensitivity with UV or fluorescence detectors.[2][3][4] Fluorescence detection generally offers higher sensitivity than UV detection.[2]

    • Derivatization Efficiency: Ensure that the derivatization reaction conditions (e.g., pH, temperature, reaction time, reagent concentration) are optimal.[3]

    • Ionization Issues (for LC-MS): Putrescine contains a basic moiety, making it suitable for positive ion mode electrospray ionization (ESI).[1] An acidic mobile phase (e.g., with 0.1% formic acid) is often used to enhance the ionization of basic compounds.[1]

    • Incorrect MRM Transitions (for LC-MS/MS): Verify that you are using the correct precursor and product ion m/z values for your multiple reaction monitoring (MRM) transitions.[1]

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for putrescine analysis by HPLC?

Putrescine and other aliphatic polyamines lack significant UV absorbance or fluorescence, making them difficult to detect at low concentrations with standard HPLC detectors.[2][3] Derivatization converts the amines into derivatives with properties that allow for sensitive detection.[5] For example, dansyl chloride derivatives are highly fluorescent, enabling detection at the femtomolar level.[4]

2. What is the best column for putrescine separation?

A C18 column is commonly used and provides optimal separation for polyamines and their metabolites.[6] The specific choice of a C18 column can depend on the sample matrix and the other analytes being separated. For highly polar analytes in the arginine-polyamine metabolic pathway, a HILIC mixed-mode approach may also be effective.[7]

3. How do I choose the right mobile phase for my separation?

The mobile phase composition is a critical parameter for optimizing the separation of ionogenic solutes like putrescine.[8] A common approach is to use a gradient elution with acetonitrile and water.[9] The pH of the mobile phase should be carefully controlled, often acidic, to ensure consistent ionization of the analytes.[1][8] Ion-pairing reagents, such as 1-heptanesulfonic acid sodium salt, can also be added to the mobile phase to improve retention and resolution.[8]

4. What are typical retention times for putrescine?

Retention times can vary significantly depending on the column, mobile phase, flow rate, and derivatization agent used. In one method using a C18 column and a gradient program, the retention time for putrescine was approximately 15.7 minutes.[6] It is essential to run standards to determine the retention time under your specific chromatographic conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various HPLC methods for putrescine and other biogenic amines.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column C18 (150 mm x 4.6 mm, 5 µm)[6]C18[10]Agilent Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A: Water, B: Acetonitrile (Gradient)[6]Water:Methanol:Acetonitrile (73:22:5 v/v/v)[10]Acetonitrile and Ultrapure Water (Gradient)[3]
Flow Rate 1.0 mL/min[6]1.2 mL/min[10]1.0 mL/min[3]
Detection UV at 254 nm[6]UV at 310 nm[10]UV at 254 nm[3]
Derivatization Dansyl Chloride[4]Acetylacetone[10]Dansyl Chloride[3]

Table 2: Method Validation Parameters

ParameterMethod AMethod B
Linearity Range 0.1 - 1.0 mg/L[6]5 - 200 mg/kg[5]
Correlation Coefficient (R²) > 0.999[6]0.9997 - 0.9998[5]
Limit of Detection (LOD) -1.53 - 1.88 mg/kg[5]
Limit of Quantification (LOQ) -5.13 - 6.28 mg/kg[5]
Recovery -70 - 120%[5]

Experimental Protocols & Workflows

Experimental Workflow for Putrescine Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Tissue, Serum) Homogenization Homogenization/ Extraction Sample->Homogenization Deproteinization Deproteinization (e.g., with Perchloric Acid) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., Dansyl Chloride) Supernatant->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Quantification Detection->Quantification G action_node action_node start_node Poor Peak Shape overload Column Overload? start_node->overload ph Mobile Phase pH Optimal? overload->ph No dilute Dilute Sample overload->dilute Yes column_health Column Integrity OK? ph->column_health Yes adjust_ph Adjust Mobile Phase pH ph->adjust_ph No matrix Matrix Effects Suspected? column_health->matrix Yes wash_column Wash or Replace Column column_health->wash_column No cleanup Improve Sample Cleanup (SPE) matrix->cleanup Yes

References

preventing degradation of Puterine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Puterine is a hypothetical compound. The following information is provided for illustrative purposes and is based on general principles of chemical stability and analysis. Always refer to the specific documentation and safety data sheets for any real-world compound.

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of the hypothetical compound this compound during storage.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a faint yellow after a week of storage at 4°C. What could be the cause?

A1: A yellow discoloration often indicates oxidative degradation. This compound is susceptible to oxidation, especially in the presence of light and trace metal ions. Ensure your storage container is opaque or wrapped in aluminum foil and that your solvents are of high purity and de-gassed if possible. Consider adding a small amount of an antioxidant, such as EDTA, to chelate metal ions.

Q2: I observe a precipitate in my frozen stock solution of this compound upon thawing. Is this degradation?

A2: Not necessarily. This could be due to the low solubility of this compound at colder temperatures. Before use, allow the solution to equilibrate to room temperature and vortex thoroughly to ensure complete dissolution. If the precipitate remains, it may indicate degradation or aggregation. You can analyze the supernatant for this compound concentration via UV-Vis spectroscopy or HPLC to confirm.

Q3: Can I store my solid this compound powder at room temperature?

A3: For short-term storage (less than a week), room temperature storage in a desiccator is acceptable. However, for long-term storage, it is highly recommended to store solid this compound at -20°C or below, protected from light and moisture, to minimize the risk of hydrolytic and oxidative degradation.

Q4: What is the optimal pH for storing this compound in an aqueous solution?

A4: this compound is most stable in slightly acidic conditions, with a recommended pH range of 4.5 to 5.5. In alkaline conditions (pH > 8), it is susceptible to base-catalyzed hydrolysis. In strongly acidic conditions (pH < 2), acid-catalyzed degradation can occur.

Troubleshooting Guide

If you are experiencing issues with this compound stability, consult the following table for potential causes and solutions.

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing) OxidationStore in an opaque, airtight container. Use high-purity, de-gassed solvents. Consider adding an antioxidant like EDTA.
Precipitation upon thawing Low solubility at low temperaturesAllow the solution to fully equilibrate to room temperature and vortex thoroughly before use.
Loss of potency/activity Hydrolysis or OxidationConfirm storage at the correct temperature and pH. Analyze for degradation products using HPLC.
Cloudiness in solution Microbial contaminationFilter-sterilize the solution and store at 4°C or -20°C. Consider adding a bacteriostatic agent if appropriate for your application.
Changes in spectroscopic profile Chemical degradationRe-purify the compound. Confirm the structure using techniques like NMR or mass spectrometry.
Quantitative Stability Data

The following table summarizes the stability of this compound under various storage conditions.

Storage Condition This compound Form Duration Degradation (%) Primary Degradation Pathway
-80°C, Dark, Dry Solid12 months< 1%N/A
-20°C, Dark, Dry Solid12 months< 2%N/A
4°C, Dark, Dry Solid6 months~5%Slow Hydrolysis
25°C, Dark, Dessicator Solid1 month~3-5%Hydrolysis
-20°C, pH 5.0 Buffer Solution (1 mg/mL)6 months< 3%N/A
4°C, pH 5.0 Buffer Solution (1 mg/mL)1 month~5-7%Oxidation
25°C, pH 7.4 Buffer Solution (1 mg/mL)24 hours~10-15%Hydrolysis & Oxidation
25°C, Exposed to Light Solid or Solution24 hours> 20%Photodegradation & Oxidation

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to quantify its degradation products.

1. Materials:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • This compound sample and reference standard

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-20 min: 95% to 5% B
  • 20-25 min: 5% B

3. Procedure:

  • Prepare a stock solution of the this compound reference standard (1 mg/mL) and the sample to be tested in the mobile phase.
  • Equilibrate the HPLC system with the initial mobile phase conditions.
  • Inject the reference standard to determine its retention time.
  • Inject the sample solution.
  • Analyze the chromatogram for the main this compound peak and any additional peaks corresponding to degradation products. Purity can be calculated based on the area of the peaks.

Protocol 2: UV-Vis Spectroscopy for Concentration Determination

This is a quick method to estimate the concentration of this compound in a solution.

1. Materials:

  • UV-Vis spectrophotometer
  • Quartz cuvettes
  • This compound solution
  • Appropriate solvent/buffer as a blank

2. Procedure:

  • Determine the wavelength of maximum absorbance (λ_max) for this compound (hypothetically 280 nm).
  • Prepare a blank solution using the same solvent as your this compound sample.
  • Zero the spectrophotometer with the blank.
  • Measure the absorbance of your this compound solution at λ_max.
  • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound, b is the path length of the cuvette, and c is the concentration.

Visualizations

This compound Degradation Pathways

This compound Degradation Pathways This compound This compound Hydrolysis_Product Hydrolysis Product (Inactive) This compound->Hydrolysis_Product H2O, pH > 8 or pH < 2 Oxidation_Product Oxidation Product (Inactive) This compound->Oxidation_Product O2, Metal Ions Photodegradation_Product Photodegradation Product (Inactive) This compound->Photodegradation_Product UV Light

Caption: Key degradation pathways of the hypothetical compound this compound.

Troubleshooting Workflow for this compound Degradation

Troubleshooting Workflow start Degradation Suspected check_visual Visual Inspection (Color, Precipitate) start->check_visual check_hplc Analyze by HPLC check_visual->check_hplc Issue Observed end_ok This compound is Stable check_visual->end_ok No Issue check_storage Review Storage Conditions (Temp, Light, pH) check_hplc->check_storage Degradation Confirmed check_hplc->end_ok No Degradation remediate Adjust Storage (e.g., -80°C, dark, pH 5) check_storage->remediate Incorrect Storage end_bad Purify or Resynthesize check_storage->end_bad Correct Storage retest Re-test Stability remediate->retest retest->end_ok Stable retest->end_bad Unstable

Caption: A logical workflow for troubleshooting this compound degradation issues.

Experimental Workflow for Stability Testing

Stability Testing Workflow start Prepare this compound Samples (Solid & Solution) stress_conditions Expose to Stress Conditions (Temp, Light, pH, Humidity) start->stress_conditions time_points Sample at Multiple Time Points (e.g., 0, 1, 3, 6 months) stress_conditions->time_points analysis Analyze Samples (HPLC, UV-Vis) time_points->analysis data_analysis Analyze Data & Determine Degradation Rate analysis->data_analysis end Establish Storage Recommendations data_analysis->end

Caption: A typical experimental workflow for assessing the stability of this compound.

addressing low bioactivity of synthetic Puterine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers encountering low bioactivity with synthetic Puterine.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what is its intended mechanism of action?

Synthetic this compound is a novel peptide-based inhibitor designed to target the Puter-Kinase (PK) signaling pathway. Its primary mechanism is to act as a competitive inhibitor of ATP binding to the PK catalytic domain, thereby preventing the downstream phosphorylation of target proteins involved in cell proliferation.

Q2: What does the "low bioactivity" of synthetic this compound typically refer to?

"Low bioactivity" commonly refers to a significant discrepancy between high in vitro potency (e.g., in cell-free enzymatic assays) and poor efficacy in cell-based or in vivo models. Researchers may observe potent inhibition of purified Puter-Kinase, but minimal to no effect on cell viability or downstream signaling in cellular contexts.

Q3: What are the primary suspected causes for the low cellular activity of synthetic this compound?

Several factors are hypothesized to contribute to this compound's low bioactivity in a cellular environment:

  • Poor Cell Permeability: The physicochemical properties of this compound may limit its ability to efficiently cross the cell membrane and reach its intracellular target.

  • Rapid Degradation: this compound may be susceptible to degradation by intracellular or extracellular proteases, reducing its effective concentration.

  • Efflux Pump Activity: The compound might be actively transported out of the cell by membrane efflux pumps, such as P-glycoprotein.

  • Off-Target Binding: Non-specific binding to other cellular components can sequester this compound, lowering the concentration available to engage with Puter-Kinase.

Troubleshooting Guide

Problem 1: My synthetic this compound shows a low nanomolar IC50 in an enzymatic assay but has a micromolar EC50 in my cell viability assay. What is causing this discrepancy?

This is a common issue related to poor cell penetration or instability.

  • Step 1: Verify Compound Integrity. First, confirm the purity and integrity of your synthetic this compound stock using methods like HPLC-MS.

  • Step 2: Assess Cell Permeability. The primary suspect is the inability of this compound to reach its intracellular target. We recommend performing a cellular uptake assay. See the "Protocols" section for a detailed method on using a fluorescently-labeled this compound analog.

  • Step 3: Evaluate Compound Stability. this compound may be degrading in the cell culture medium or inside the cell. Assess its stability over the time course of your experiment. A protocol for testing stability in media is provided below.

  • Step 4: Investigate Efflux. If permeability is confirmed, consider if the compound is being actively removed from the cell. This can be tested by co-incubating this compound with known efflux pump inhibitors (e.g., Verapamil) and observing if the cellular potency increases.

Problem 2: I am observing high variability in my experimental results between replicates.

High variability can stem from issues with compound handling, solubility, or inconsistent cell conditions.

  • Step 1: Check Solubilization Protocol. Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting into aqueous media. Precipitated compound leads to inconsistent dosing. We recommend vortexing the stock solution and visually inspecting for any particulate matter before use.

  • Step 2: Minimize Freeze-Thaw Cycles. Aliquot your this compound stock solution into single-use volumes to avoid degradation that can occur with repeated freeze-thaw cycles.

  • Step 3: Standardize Cell Seeding and Treatment. Ensure uniform cell density across all wells and that the final concentration of the vehicle (e.g., DMSO) is consistent and non-toxic for all treatments, including controls.

Data Presentation

Table 1: Comparative Analysis of this compound Analogs

This table summarizes hypothetical data for this compound and two modified analogs, PTM-01 (lipid-conjugated) and PTM-02 (D-amino acid substituted), designed to improve bioactivity.

CompoundPK IC50 (nM) (Enzymatic Assay)Cellular EC50 (µM) (MCF-7 Viability)Cellular Uptake (RFU @ 4h)Stability in Media (% Remaining @ 24h)
This compound 5.215.81,20545%
PTM-01 7.52.18,94051%
PTM-02 6.89.51,35092%

IC50/EC50 values are geometric means from n=3 experiments. RFU = Relative Fluorescence Units.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Low Bioactivity start Low Bioactivity Observed (High IC50, Low EC50) check_purity 1. Confirm Compound Purity (HPLC-MS) start->check_purity test_uptake 2. Assess Cellular Uptake check_purity->test_uptake uptake_ok Uptake Sufficient? test_uptake->uptake_ok test_stability 3. Evaluate Stability (Media & Lysate) stability_ok Compound Stable? test_stability->stability_ok test_efflux 4. Test for Efflux Pump Involvement modify Synthesize Analogs (e.g., PTM-01, PTM-02) test_efflux->modify uptake_ok->test_stability Yes uptake_ok->modify No stability_ok->test_efflux Yes stability_ok->modify No

Caption: A logical workflow for troubleshooting the low bioactivity of this compound.

G cluster_pathway Puter-Kinase (PK) Signaling Pathway GF Growth Factor GFR GF Receptor GF->GFR PK Puter-Kinase (PK) GFR->PK Substrate Substrate Protein PK->Substrate ATP->ADP pSubstrate p-Substrate PK->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation This compound This compound This compound->PK

Caption: The inhibitory action of this compound on the PK signaling pathway.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol uses HPLC-MS to determine the stability of this compound in your experimental media over time.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Warm complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.

  • Incubation:

    • Spike the pre-warmed medium with this compound to a final concentration of 10 µM.

    • Immediately take a 100 µL aliquot for your T=0 time point. Store at -80°C.

    • Incubate the remaining medium in a cell culture incubator (37°C, 5% CO2).

    • Collect additional 100 µL aliquots at various time points (e.g., 2, 8, 24, 48 hours). Store at -80°C.

  • Sample Processing:

    • Thaw all samples.

    • Add 200 µL of ice-cold acetonitrile to each sample to precipitate proteins.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate the solvent.

    • Reconstitute the pellet in 50 µL of mobile phase for analysis.

  • Analysis:

    • Analyze samples by a validated HPLC-MS method to quantify the remaining parent this compound compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Evaluating Cellular Uptake of Fluorescently-Labeled this compound

This protocol provides a method to quantify the intracellular accumulation of a fluorescent analog of this compound (this compound-FL).

  • Cell Seeding:

    • Seed cells (e.g., MCF-7) in a 96-well black, clear-bottom plate at a density of 10,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare a working solution of this compound-FL in complete medium at the desired final concentration (e.g., 5 µM).

    • Remove the old medium from the cells and add 100 µL of the this compound-FL solution. As a control, include wells with medium only (no cells) and cells with medium only (no this compound-FL).

    • Incubate the plate for the desired time (e.g., 4 hours) at 37°C.

  • Measurement:

    • Remove the treatment medium.

    • Wash the cells three times with 150 µL of ice-cold PBS to remove extracellular compound.

    • Add 100 µL of lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on a shaker to lyse the cells.

    • Measure the fluorescence in each well using a plate reader with appropriate excitation/emission filters for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells, no this compound-FL) from the experimental wells.

    • The resulting relative fluorescence units (RFU) are proportional to the amount of intracellular this compound-FL.

Technical Support Center: High-Purity Puterine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Compound Context: Puterine is a novel, synthetic, small-molecule inhibitor of the RAS-p38 signaling pathway, investigated for its oncological applications. It is characterized by high hydrophobicity, sensitivity to oxidation, and a tendency to aggregate. The biologically active form is the (S)-enantiomer, making chiral separation a critical final step. This guide addresses common challenges in achieving >99.5% purity for research and preclinical studies. The use of high-purity chemicals is essential for ensuring drug efficacy and safety in drug discovery.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination for this compound?

A1: The most common impurities stem from the synthetic process and the inherent instability of the molecule. These include:

  • Process-Related Impurities: Unreacted starting materials and reagents from the synthesis.

  • Product-Related Impurities: The inactive (R)-enantiomer of this compound, oxidized this compound byproducts, and aggregates of the this compound molecule.[2]

  • Residual Solvents: Trace amounts of solvents like dichloromethane used during synthesis.

Q2: My this compound sample shows good chemical purity but low bioactivity. What could be the issue?

A2: This is a classic sign of incorrect enantiomeric composition. The biological activity resides in the (S)-enantiomer. Your purification protocol may not be adequately separating the (S) and (R) forms. It is crucial to implement a chiral separation step and verify the enantiomeric excess. Chiral separations can be challenging due to the subtle differences between enantiomers.[3][4][5]

Q3: I'm observing significant sample loss and aggregation during the concentration step. How can I prevent this?

A3: this compound's hydrophobicity makes it prone to aggregation, especially at high concentrations.[6] To mitigate this, consider the following:

  • Add Solubilizing Excipients: Introduce non-ionic surfactants (e.g., 0.01% Polysorbate 20) or a low concentration of an organic solvent like isopropanol to the elution buffer to improve solubility.[7][8]

  • Control Temperature: Perform concentration at a controlled temperature (e.g., 4°C) to reduce aggregation kinetics.

  • Use Alternative Concentration Methods: Instead of evaporation, which can lead to high local concentrations, try dialysis against a high-molecular-weight PEG solution.[9]

Q4: Why is my final this compound product showing a yellow tint after purification, even with high purity by HPLC?

A4: A yellow tint often indicates the presence of oxidized impurities, which may not be fully resolved from the main peak in all HPLC methods.[10] this compound is sensitive to oxidation. Ensure all purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Adding an antioxidant like BHT (butylated hydroxytoluene) at a low concentration (e.g., 0.01%) during processing and for final formulation can also prevent oxidation.

Troubleshooting Guide

This guide addresses specific problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Reverse-Phase HPLC Irreversible Binding: this compound's high hydrophobicity can cause it to bind irreversibly to C18 columns.[6]* Use a less hydrophobic stationary phase (e.g., C8 or Phenyl).* Increase the organic solvent strength in the mobile phase (e.g., use a higher percentage of acetonitrile or isopropanol).* Add a competitive agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase to reduce secondary interactions.[11]
Poor Peak Shape (Tailing) in HPLC Secondary Interactions: The molecule may be interacting with residual silanols on the silica-based column.* Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity.* Employ an end-capped column specifically designed to minimize silanol interactions.* Increase column temperature (e.g., to 40°C) to improve peak shape.[6]
Co-elution of Impurities with this compound Insufficient Resolution: The chosen chromatographic conditions are not adequate to separate this compound from closely related impurities.* Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve separation.[11]* Try an orthogonal purification method, such as normal-phase chromatography, if reverse-phase is not effective.[12]* Ensure the sample is not overloaded on the column.[6]
Inconsistent Retention Times Column Degradation or System Variability: The column may be degrading, or there may be fluctuations in the HPLC system.* Flush the column with a strong solvent wash after each run.* Use a column oven to maintain a consistent temperature.[6]* Ensure the mobile phase is well-mixed and degassed.
Failure to Achieve >99% Enantiomeric Purity Inadequate Chiral Separation Method: The chiral stationary phase (CSP) or mobile phase is not optimal for separating this compound enantiomers.[3]* Screen different types of chiral columns (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[4]* Optimize the mobile phase composition. Small changes in the percentage of alcohol modifier (e.g., ethanol or isopropanol) can significantly impact chiral selectivity.[5][13]* Decrease the flow rate to increase the interaction time with the chiral stationary phase.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for General Purification

This protocol is designed for the initial purification of crude this compound to remove process-related impurities.

  • Column: C8 reverse-phase column (10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve crude this compound in a minimal amount of DMSO, then dilute with Mobile Phase A to a final concentration of 5 mg/mL. Filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 4.0 mL/min.

    • Detection: 280 nm.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 30% B

  • Fraction Collection: Collect fractions corresponding to the main this compound peak.

  • Post-Processing: Combine fractions and immediately remove the solvent using rotary evaporation under reduced pressure at 30°C.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is for separating the (S)- and (R)-enantiomers of this compound.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA).

  • Mobile Phase: Isocratic mixture of Hexane:Ethanol (80:20 v/v).

  • Sample Preparation: Dissolve the purified this compound from Protocol 1 in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 280 nm.

    • Temperature: 25°C.

  • Fraction Collection: Collect the two separate enantiomer peaks. The first eluting peak is typically the (S)-enantiomer (this must be confirmed with a standard).

  • Post-Processing: Remove the solvent under a gentle stream of nitrogen. Store the final high-purity (S)-Puterine solid under argon at -20°C, protected from light.

Visualizations

G This compound Purification Workflow cluster_0 Step 1: Crude Purification cluster_1 Step 2: Chiral Separation cluster_2 Step 3: Final Formulation Crude Crude this compound Synthesis Product RP_HPLC Reverse-Phase HPLC (C8 Column) Removes synthetic impurities Crude->RP_HPLC Chiral_HPLC Chiral HPLC Separates (S) and (R) enantiomers RP_HPLC->Chiral_HPLC Purified Racemic Mixture S_this compound (S)-Puterine (Active) Chiral_HPLC->S_this compound R_this compound (R)-Puterine (Inactive) Chiral_HPLC->R_this compound Final High-Purity (S)-Puterine (>99.5% ee) S_this compound->Final Formulation Storage at -20°C Under Argon, Protected from Light Final->Formulation

Caption: Workflow for achieving high-purity (S)-Puterine.

G Troubleshooting Low Yield Start Low Yield Observed Check1 Check for Aggregation during concentration? Start->Check1 Solution1 Add surfactant (e.g., 0.01% Polysorbate 20) Lower concentration temperature Check1->Solution1 Yes Check2 Irreversible binding to RP-HPLC column? Check1->Check2 No Solution1->Check2 Solution2 Switch to less hydrophobic column (C8/Phenyl) Optimize mobile phase strength Check2->Solution2 Yes Check3 Oxidative Degradation? Check2->Check3 No Solution2->Check3 Solution3 Use degassed solvents Work under inert atmosphere (Argon/N2) Check3->Solution3 Yes End Yield Improved Check3->End No Solution3->End

Caption: Logical steps for troubleshooting low this compound yield.

G This compound's Fictional Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS p38 p38 MAPK RAS->p38 TF Transcription Factors p38->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound (S)-Puterine This compound->p38 Inhibition

Caption: (S)-Puterine inhibits the RAS-p38 signaling pathway.

References

Technical Support Center: Total Synthesis of Puterine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a completed total synthesis of Puterine has not been extensively reported in peer-reviewed literature. This guide is based on a proposed, chemically plausible synthetic strategy and addresses the common challenges anticipated during the synthesis of structurally related aporphine alkaloids.

Introduction to this compound and its Synthetic Challenges

This compound is a naturally occurring aporphine alkaloid with a tetracyclic core structure.[1] Its synthesis presents several challenges common to this class of molecules, including the stereoselective construction of the core, regioselective functionalization of the aromatic rings, and the potential for undesired side reactions under various conditions. This guide provides troubleshooting advice for a proposed synthetic route.

This compound Structure:

  • Molecular Formula: C₁₈H₁₇NO₃[1]

  • Key Features: A tetracyclic aporphine core, a stereocenter, and a methylenedioxy bridge.

Proposed Retrosynthetic Analysis

A plausible approach to this compound involves a Bischler-Napieralski or Pictet-Spengler reaction to form the core isoquinoline structure, followed by an intramolecular C-C bond formation to close the final ring.

G This compound This compound Intermediate_A N-Acyl Tetrahydroisoquinoline This compound->Intermediate_A Intramolecular Phenolic Coupling Intermediate_B Phenethylamine Derivative Intermediate_A->Intermediate_B Amide Coupling Intermediate_C Aryl Acetic Acid Derivative Intermediate_A->Intermediate_C Amide Coupling StartingMaterial_A Substituted Benzaldehyde Intermediate_B->StartingMaterial_A Henry Reaction, Reduction StartingMaterial_C Substituted Phenylacetic Acid Intermediate_C->StartingMaterial_C StartingMaterial_B Nitromethane StartingMaterial_A->StartingMaterial_B Henry Reaction

Caption: Proposed retrosynthetic analysis of this compound.

Troubleshooting Guides and FAQs

Section 1: Synthesis of the Phenethylamine Precursor

Q1: My Henry reaction (nitroaldol condensation) between the substituted benzaldehyde and nitromethane is resulting in low yields and multiple side products. What can I do?

A1: The Henry reaction is sensitive to reaction conditions. Common issues include self-condensation of the aldehyde, Cannizzaro reaction, and retro-Henry reaction.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. Strong bases can promote side reactions. Try using a milder, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) or an amine base like triethylamine.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions and improve selectivity.

    • Solvent Effects: The solvent can influence the reaction rate and selectivity. Aprotic polar solvents like THF or acetonitrile are often good choices.

Table 1: Optimization of Henry Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.1)EtOH251235
2TEA (1.5)THF02465
3DBU (1.2)CH₃CN-101882
4KF/Al₂O₃ (cat.)Toluene254875

Q2: The reduction of the nitroalkene intermediate to the phenethylamine is incomplete or leads to over-reduction. How can I improve this step?

A2: The reduction of a nitro group to an amine can be challenging to perform selectively.

  • Troubleshooting Steps:

    • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for this transformation. Ensure you are using a fresh, active batch.

    • Reaction Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 3-4 equivalents) to ensure complete reduction.

    • Work-up Procedure: A careful Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is crucial for quenching the reaction and isolating the amine product cleanly.

    • Alternative Reagents: If LiAlH₄ proves problematic, consider catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with other metal hydrides.

Section 2: Formation of the Isoquinoline Core

Q3: I am observing a low yield in the Bischler-Napieralski cyclization to form the dihydroisoquinoline core. What are the likely causes?

A3: The Bischler-Napieralski reaction relies on the electrophilic cyclization of a β-arylethylamide. Low yields are often due to the stability of the intermediate nitrilium ion or issues with the activating agent.

  • Troubleshooting Steps:

    • Activating Agent: Phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are standard reagents. Ensure they are fresh and anhydrous. The reaction can be sensitive to the amount used; an excess is often required.

    • Solvent and Temperature: High-boiling, non-polar solvents like toluene or xylene are typically used, and the reaction often requires heating to high temperatures (e.g., 100-140 °C) to proceed efficiently.

    • Substrate Reactivity: The electron density of the aromatic ring undergoing cyclization is crucial. If your substrate has electron-withdrawing groups, the reaction will be more difficult.

G Start Low Yield in Bischler-Napieralski CheckReagents Are P₂O₅/POCl₃ anhydrous and fresh? Start->CheckReagents CheckConditions Is temperature high enough? CheckReagents->CheckConditions Yes ReplaceReagents Use fresh reagents CheckReagents->ReplaceReagents No CheckSubstrate Is the aromatic ring electron-rich? CheckConditions->CheckSubstrate Yes IncreaseTemp Increase temperature or use microwave heating CheckConditions->IncreaseTemp No ModifySubstrate Consider alternative synthetic route CheckSubstrate->ModifySubstrate No Success Improved Yield CheckSubstrate->Success Yes ReplaceReagents->CheckReagents IncreaseTemp->CheckConditions

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Section 3: Intramolecular Ring Closure

Q4: My intramolecular phenolic coupling reaction to form the final ring of the aporphine core is not working. What are the best strategies for this key step?

A4: This is often the most challenging step in aporphine alkaloid synthesis. Success depends heavily on the chosen coupling method and the specific substrate.

  • Troubleshooting Steps:

    • Oxidative Coupling Reagents: A variety of reagents can be used, each with its own advantages and disadvantages. Common choices include iron(III) chloride (FeCl₃), vanadium oxytrifluoride (VOF₃), and thallium(III) trifluoroacetate (TTFA). The choice of reagent can dramatically impact the yield and regioselectivity.

    • Protecting Groups: The presence and nature of protecting groups on the phenolic hydroxyls are critical. Some protecting groups may need to be removed in situ, while others might direct the regioselectivity of the coupling.

    • Reaction Conditions: These reactions are often sensitive to solvent, temperature, and concentration. High dilution conditions can favor the desired intramolecular reaction over intermolecular polymerization.

Table 2: Comparison of Oxidative Coupling Reagents

ReagentTypical SolventTemperature (°C)Common Issues
FeCl₃CH₂Cl₂ / MeOH-20 to 25Low yields, formation of polymeric material
VOF₃CF₃COOH / CH₂Cl₂-40 to 0Highly toxic, requires careful handling
TTFACF₃COOH / CH₂Cl₂-20 to 0Toxic, can lead to undesired rearrangements
PhI(OAc)₂Dichloromethane0 to 25Milder, but may require longer reaction times

Detailed Experimental Protocol: Intramolecular Phenolic Coupling

This protocol is a representative example for an intramolecular oxidative coupling reaction.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-Acyl Tetrahydroisoquinoline precursor (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.01 M.

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, prepare a solution of iron(III) chloride (FeCl₃) (2.5 equiv) in anhydrous DCM. Add this solution dropwise to the cooled solution of the precursor over a period of 1 hour, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired tetracyclic product.

References

minimizing batch-to-batch variability of Puterine extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with uterine extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in uterine extract preparation?

Batch-to-batch variability in uterine extracts can arise from multiple factors throughout the experimental workflow. Key sources include:

  • Tissue Source and Handling: Differences in donor physiology (e.g., species, age, hormonal cycle stage), tissue collection time, and post-collection handling (e.g., time to freezing, storage temperature) can significantly alter protein and metabolite profiles.[1] Tissue ischemia, even for short periods, can affect gene expression.[2]

  • Homogenization and Lysis: Inconsistent homogenization can lead to incomplete cell lysis and variable protein yields. The choice of lysis buffer and the ratio of buffer volume to tissue weight are critical.[2] Uterine tissue is fibrous, which can make consistent homogenization challenging.[1]

  • Protein Extraction: The efficiency of protein solubilization can vary. The use of different detergents (like SDS) and chaotropes (like urea) can impact which proteins are extracted and their stability.[3][4]

  • Downstream Processing: Variations in centrifugation speed and time, the use of protease and phosphatase inhibitors, and the number of freeze-thaw cycles can all introduce variability.[5]

Q2: How can I standardize my tissue collection and handling procedure?

Standardization is crucial from the very first step. Implementing a Standard Operating Procedure (SOP) for tissue procurement is highly recommended.[2]

  • Consistent Source: Whenever possible, use tissue from donors with similar physiological states. Record details such as age, species, and the phase of the reproductive cycle.[6]

  • Minimize Ischemia Time: Process and snap-freeze tissue in liquid nitrogen as quickly as possible after surgical excision, ideally within 10 minutes, to preserve RNA and protein integrity.[2]

  • Standardized Storage: Store all tissue samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1]

  • Initial Wash: Before homogenization, consider washing the tissue with ice-cold PBS to remove external contaminants like blood.[7][8]

Q3: What is the best method for homogenizing fibrous uterine tissue?

Due to its fibrous nature, mechanical homogenization using a bead beater, such as a Bullet Blender, is highly effective for uterine tissue.[7][8][9][10] This method ensures consistent and high-yield disruption.[10] Rotor-stator homogenizers are also a viable option.

Key parameters to standardize are:

  • The type and size of beads (stainless steel beads are common).[7][9]

  • The ratio of bead mass to tissue mass.

  • The speed and duration of homogenization.[7][8]

  • The volume of homogenization buffer relative to the tissue weight.[2][9]

Q4: Which lysis buffer should I use for uterine tissue?

The optimal lysis buffer depends on your downstream application.

  • For Western Blotting: RIPA (Radioimmunoprecipitation assay) buffer is a common choice as it is effective at solubilizing cytoplasmic, membrane, and nuclear proteins.

  • For Mass Spectrometry: Buffers containing urea and detergents like SDS are often used to ensure complete protein solubilization, though detergents may need to be removed before analysis.[3]

  • Commercial Reagents: Products like T-PER™ Tissue Protein Extraction Reagent are formulated for efficient total protein extraction from tissues, including the endometrium.[11]

Regardless of the buffer chosen, it is critical to add protease and phosphatase inhibitor cocktails immediately before use to prevent protein degradation.[2][5][12]

Troubleshooting Guides

Issue 1: Low Protein Yield
Potential Cause Recommended Solution
Incomplete Homogenization Visually inspect the sample after homogenization. If intact tissue is visible, increase the homogenization time or speed.[7][8] For fibrous tissue, ensure the correct bead type and size are used.
Insufficient Lysis Buffer Maintain a consistent and adequate buffer-to-tissue ratio. A common starting point is 10 mL of buffer per 1g of tissue.[2] For smaller samples (e.g., 5 mg), use at least 300 µL of buffer.
Ineffective Lysis Buffer Ensure your lysis buffer contains a strong enough detergent (e.g., SDS) to solubilize proteins effectively. For transmembrane proteins, enrichment of the membrane fraction may be necessary.[4]
Protein Degradation Always use fresh lysis buffer with protease and phosphatase inhibitors.[2][5] Keep samples on ice at all times to minimize enzymatic activity.
Protein Precipitation Some detergents, like SDS, can precipitate in the cold. Ensure all components are fully dissolved.[5] After centrifugation, carefully collect the supernatant, avoiding the pellet (debris) and any lipid layer at the top.[2]
Issue 2: High Batch-to-Batch Variability in Western Blots
Potential Cause Recommended Solution
Inconsistent Tissue Source Standardize tissue collection as much as possible (donor age, cycle phase, etc.). If variability is unavoidable, process a larger number of samples and analyze them as biological replicates.
Variable Homogenization Use a standardized mechanical homogenization protocol (e.g., bead beater) with fixed settings for time and speed for all samples.[10]
Inconsistent Protein Quantification Use a detergent-compatible protein assay (e.g., BCA assay) and ensure your protein standards are diluted in the same lysis buffer as your samples for accuracy.
Uneven Gel Loading Always load an equal amount of total protein into each well of your SDS-PAGE gel. Confirm equal loading by staining the membrane with Ponceau S before antibody incubation.
Freeze-Thaw Cycles Aliquot your uterine extract after the initial preparation to avoid repeated freezing and thawing of the entire batch, which can lead to protein degradation.[13]

Experimental Protocols & Data

Protocol 1: Protein Extraction from Uterine Tissue for Western Blot

This protocol is a generalized procedure based on common laboratory practices.

  • Tissue Preparation:

    • Excise and weigh 50-150 mg of frozen uterine tissue.[7] Keep the tissue on dry ice.

    • Wash the tissue 2-3 times with ~1 mL of ice-cold PBS to remove blood and other contaminants.[7][8]

    • Mince the tissue into small pieces on an ice-cold surface.[2]

  • Homogenization (Bead Beater Method):

    • Place the minced tissue into a pre-chilled 2 mL microcentrifuge tube containing stainless steel beads (e.g., a mass of beads equal to 3x the mass of the tissue).[7]

    • Add 10 volumes of ice-cold RIPA Lysis Buffer (containing freshly added protease and phosphatase inhibitors) for every mass of tissue (e.g., 500 µL for 50 mg of tissue).

    • Homogenize in a bead beater (e.g., Bullet Blender) at a medium-high speed for 5 minutes.[7][8]

    • Place the tube on ice for 2 minutes, then visually inspect. If homogenization is incomplete, repeat for an additional 2-3 minutes at high speed.[7]

  • Lysis and Clarification:

    • Agitate the homogenate for 30-60 minutes at 4°C to ensure complete lysis.

    • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the clear supernatant to a new pre-chilled tube. This is your uterine protein extract.

  • Quantification and Storage:

    • Determine the protein concentration using a BCA or other detergent-compatible protein assay.

    • Aliquot the lysate into single-use volumes and store at -80°C.[13]

Data Presentation: Homogenization Parameters

The following table summarizes typical starting parameters for uterine tissue homogenization using a bead beater. Optimization may be required based on the specific tissue (e.g., myometrium vs. endometrium) and donor species.

ParameterSpecificationRationale
Instrument Bead Beater (e.g., Bullet Blender)Provides consistent and efficient disruption of fibrous tissue.[10]
Sample Size 50 mg - 300 mgEffective range for standard microcentrifuge tubes.[8]
Beads Stainless Steel Beads (e.g., 1.6 mm)Dense material provides high impact force for lysis.[7]
Buffer Volume 2-10 volumes per tissue massEnsures complete immersion and effective homogenization.[2][7]
Speed Setting Medium to High (e.g., Speed 8-10)Balances efficient lysis with minimizing heat generation.[7][8]
Time 5 minutes (initial run)Sufficient for most uterine tissue samples.[7][8]

Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Lysis & Extraction cluster_2 Quality Control & Storage cluster_3 Downstream Application a Uterine Tissue Collection (Standardized Protocol) b Wash with ice-cold PBS a->b c Weigh & Mince Tissue b->c d Add Lysis Buffer (+ Inhibitors) c->d e Mechanical Homogenization (Bead Beater) d->e f Incubate on Ice e->f g Centrifuge to Pellet Debris f->g h Collect Supernatant (Protein Extract) g->h i Protein Quantification (BCA Assay) h->i j Aliquot for Storage i->j k Store at -80°C j->k l Western Blot / MS / etc. k->l

Caption: Workflow for minimizing variability in uterine extract preparation.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes & Solutions start Problem: Inconsistent Results q1 Is total protein yield consistent between batches? start->q1 q2 Is loading control (e.g., actin) consistent in Western Blots? q1->q2 Yes c1 Review Tissue Handling: - Standardize collection time - Minimize time to freeze - Store at -80°C q1->c1 No c2 Review Homogenization: - Use consistent settings - Check bead/tissue ratio - Visually confirm lysis q1->c2 No q2->c1 Yes (Suspect biological or pre-lysis variability) c3 Review Protein Quantification: - Use detergent-compatible assay - Use same buffer for standards q2->c3 No c4 Review Gel Loading: - Load equal protein mass - Check with Ponceau S stain q2->c4 No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Puterine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Puterine detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here, you will find answers to frequently asked questions and detailed guides to address common challenges in enhancing the signal-to-noise ratio (S/N) for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a low signal-to-noise ratio in a this compound immunoassay?

A common cause of a low signal-to-noise ratio in a this compound ELISA is insufficient blocking of non-specific binding sites on the microplate wells. This leads to high background noise, which obscures the specific signal from this compound.[1] Other contributing factors can include suboptimal antibody concentrations, inadequate washing, or issues with the substrate reaction.[1]

Q2: How can I reduce high background noise in my this compound fluorescence-based assay?

To reduce high background noise, ensure thorough blocking by using an appropriate blocking buffer and incubating for the recommended time.[1] Optimizing the concentration of both the capture and detection antibodies is also crucial.[1][2] Additionally, increasing the number and vigor of wash steps can help remove unbound reagents that contribute to background noise.[1][2] Using black-walled, clear-bottom plates can also reduce stray signals from the plate itself.[3]

Q3: My HPLC chromatogram for this compound shows significant baseline noise and drift. What are the likely causes and solutions?

Baseline noise and drift in HPLC analysis can arise from impurities in the sample or mobile phase, as well as from insufficient degassing of the mobile phase.[4] To address this, filter all mobile phases through a 0.2–0.45 μm filter and ensure they are properly degassed.[5] A contaminated guard or analytical column can also contribute to baseline issues; in this case, cleaning or replacing the column may be necessary.[4]

Q4: I'm observing inconsistent retention times for this compound in my HPLC analysis. How can I troubleshoot this?

Retention time shifts can be caused by variations in mobile phase composition, fluctuations in column temperature, or column aging.[5] To ensure consistency, prepare fresh mobile phases with precise solvent ratios and use a calibrated column oven to maintain a stable temperature.[5] It is also important to allow the column to equilibrate thoroughly with the mobile phase before starting an analysis.[5]

Q5: What are the key factors to consider when selecting antibodies for a this compound immunoassay?

When selecting antibodies for a this compound assay, it is important to choose a matched pair of high-affinity monoclonal antibodies that recognize different epitopes on the this compound molecule. This ensures specificity and a robust signal.[1] The antibodies should be validated for the specific application (e.g., ELISA, Western blot) to ensure they perform as expected.[6]

Troubleshooting Guides

This section provides step-by-step solutions for specific issues that can arise during this compound detection experiments.

Issue 1: High Background Signal in Immunoassays

A high background can obscure your specific signal, leading to a low signal-to-noise ratio. Here are some common causes and solutions:

CauseRecommended Solution
Insufficient Blocking Increase blocking incubation time or try a different blocking buffer (e.g., 5% non-fat dry milk, 1% BSA).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[6][7]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer between antibody incubations.[2]
Cross-reactivity of Secondary Antibody Run a control with the secondary antibody alone to check for non-specific binding.[6]
Autofluorescence If using a fluorescence-based assay, check for autofluorescence in your sample by including an unstained control.[6][7]
Issue 2: Poor Peak Shape in HPLC Analysis

Poor peak shape can compromise the accuracy of quantification. Common issues include peak tailing, fronting, and splitting.

CauseRecommended Solution
Column Overload Reduce the sample injection volume or lower the sample concentration.[5]
Column Contamination Flush the column with a strong solvent or, if necessary, replace the column.[4][5]
Mismatch between Sample Solvent and Mobile Phase Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[5]
Partially Blocked Frit Back-flush the column or replace the frit.[8]

Experimental Protocols

Protocol 1: Primary Antibody Titration for Optimal Signal-to-Noise Ratio

This protocol outlines the steps for determining the optimal primary antibody concentration for your this compound immunoassay.

  • Prepare a series of dilutions of your primary antibody. A good starting range is from the manufacturer's recommended concentration to several two-fold dilutions above and below that concentration (e.g., 1:100, 1:200, 1:400, 1:800, 1:1600).

  • Coat a 96-well plate with the this compound antigen or capture antibody, and block non-specific sites.

  • Add each antibody dilution to a set of wells (in triplicate) and incubate according to your standard protocol.

  • Wash the plate and add the secondary antibody at its recommended concentration.

  • Develop and read the plate.

  • Analyze the results by plotting the signal intensity versus the antibody dilution. The optimal concentration will be the one that gives a strong signal with low background.

Data Presentation: Example of Antibody Titration Results
Primary Antibody DilutionAverage Signal (OD)Background (OD)Signal-to-Noise Ratio (S/N)
1:1002.850.555.18
1:2002.500.308.33
1:400 1.80 0.15 12.00
1:8001.100.129.17
1:16000.600.106.00

In this example, a 1:400 dilution provides the best signal-to-noise ratio.

Visualizing Workflows and Logic

Troubleshooting High Background in Immunoassays

high_background_troubleshooting start High Background Signal check_blocking Step 1: Evaluate Blocking start->check_blocking check_antibody_conc Step 2: Titrate Antibodies check_blocking->check_antibody_conc If background persists check_washing Step 3: Optimize Washing check_antibody_conc->check_washing If background persists check_secondary Step 4: Control for Secondary Ab check_washing->check_secondary If background persists solution Improved S/N Ratio check_secondary->solution Problem resolved

Caption: A logical workflow for troubleshooting high background signals.

General Workflow for this compound Detection by HPLC-MS

hplc_ms_workflow sample_prep 1. Sample Preparation (e.g., Extraction) derivatization 2. Derivatization (e.g., with FNBT) sample_prep->derivatization hplc_separation 3. HPLC Separation (Reversed Phase) derivatization->hplc_separation ms_detection 4. MS/MS Detection (MRM Mode) hplc_separation->ms_detection data_analysis 5. Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound detection via HPLC-MS.

References

Validation & Comparative

Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative overview of X-ray crystallography and other common analytical techniques for the structural elucidation of small organic molecules. While the specific crystal structure of Puterine (C18H17NO3, CAS: 65012-38-6) is not publicly available, this guide will use it as a hypothetical case study to demonstrate the application of these techniques.[1] We will explore the definitive method of single-crystal X-ray crystallography and compare it with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing a comprehensive framework for selecting the most appropriate method for structural confirmation.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most powerful method for determining the precise arrangement of atoms in a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with very high precision.[2]

The following table summarizes the kind of crystallographic data that would be obtained for a small organic molecule like this compound.

ParameterHypothetical Value for this compound (C18H17NO3)
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)98.76
γ (°)90
Volume (ų)1334.5
Z4
Calculated Density (g/cm³)1.465
R-factor (%)4.2
Alternative Methods for Structural Confirmation

While X-ray crystallography provides unparalleled detail, other techniques offer complementary information and can be used when suitable crystals cannot be obtained.[4]

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution, which is often more representative of their state in biological systems.[5] It provides information about the connectivity of atoms and the local chemical environment of each nucleus.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and electronic structure of a molecule. These methods are particularly useful for complementing experimental data and for studying molecules that are difficult to analyze experimentally.[4]

Comparison of Structural Determination Methods
FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)SolutionIn silico
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles.[2]Connectivity, stereochemistry, dynamic information.[5]Predicted geometry, electronic properties.[4]
Resolution AtomicAtomic (through-bond and through-space correlations)Theoretical
Limitations Requires high-quality single crystals, which can be difficult to grow.[6]Less precise for overall 3D structure compared to crystallography; can be complex for large molecules.Accuracy depends on the level of theory and basis set used; requires experimental validation.

Experimental Protocols

Single-Crystal X-ray Diffraction

A typical workflow for single-crystal X-ray diffraction involves the following key steps:[2]

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent, often by slow evaporation or vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded by a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other structural parameters.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of 1D (e.g., ¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to determine the connectivity and relative stereochemistry of the atoms in the molecule.

Computational Modeling (DFT)
  • Input Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.

  • Calculation Setup: The level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen.

  • Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation.

  • Property Calculation: Various properties, such as bond lengths, bond angles, and electronic properties, are calculated for the optimized geometry.

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallography X-ray Crystallography synthesis Isolate and Purify This compound crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample data_collection Data Collection (Diffractometer) crystal_growth->data_collection Single Crystal structure_solution Structure Solution and Refinement data_collection->structure_solution Diffraction Data final_structure Final 3D Structure structure_solution->final_structure

Caption: Experimental workflow for determining the structure of this compound using X-ray crystallography.

logical_comparison cluster_main Structural Determination Methods cluster_output Output Data xray X-ray Crystallography (Solid State) xray_data Precise 3D Coordinates Bond Lengths/Angles xray->xray_data Definitive Structure nmr NMR Spectroscopy (Solution State) nmr_data Atomic Connectivity Stereochemistry nmr->nmr_data Confirmatory Data computational Computational Modeling (In Silico) comp_data Predicted Geometry Electronic Properties computational->comp_data Theoretical Model xray_data->nmr_data Validation xray_data->comp_data Validation

Caption: Comparison of inputs and outputs for different structural determination techniques.

References

Unveiling the Bioactive Potential: A Comparative Analysis of Oxoputerine and Other Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, aporphine alkaloids, a class of naturally occurring compounds, have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive comparison of the bioactivity of Oxoputerine, a lesser-known aporphine alkaloid, with other prominent members of this family, including Liriodenine, Glaucine, Boldine, and Nuciferine. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to offer researchers, scientists, and drug development professionals a thorough understanding of their relative potential.

Comparative Bioactivity: A Quantitative Overview

The bioactivity of aporphine alkaloids varies significantly across different assays, including cytotoxic, antimicrobial, and anti-HIV activities. The following table summarizes the available quantitative data for Oxothis compound and its counterparts, providing a clear comparison of their potency.

AlkaloidBioactivity TypeCell Line/OrganismIC50 / MIC / EC50 (µM)Reference
Oxothis compound CytotoxicityP-388 (Mouse lymphoid neoplasma)6.59 - 11.02[1][2][3]
CytotoxicityKB (Human oral epidermoid carcinoma)6.59 - 11.02[1][2][3]
CytotoxicityHT-29 (Human colon adenocarcinoma)6.59 - 11.02[1][2][3]
CytotoxicityMCF-7 (Human breast adenocarcinoma)6.59 - 11.02[1][2][3]
CytotoxicityA549 (Human lung carcinoma)6.59 - 11.02[1][2][3]
Liriodenine CytotoxicityA549 (Human lung carcinoma)Not specified[4]
CytotoxicityBGC-823 (Human gastric carcinoma)Not specified[4]
CytotoxicityBEL-7402 (Human liver carcinoma)Not specified[4]
CytotoxicityHTC-8 (Human colon carcinoma)Not specified[4]
CytotoxicityA2780 (Human ovarian carcinoma)Not specified[4]
CytotoxicityCAOV-3 (Human ovarian cancer)37.3[5][6]
Glaucine CytotoxicityMCF-7 (PMA-induced)15 - 30 (inhibited colony formation)
Boldine CytotoxicityT24 (Human bladder cancer)200 - 500
Nuciferine Anti-HIVH9 lymphocytesEC50: <0.8 µg/mL
3-methoxyoxothis compound N-oxide Anti-HIVNot specifiedEC50: 1.93 - 9.70

Experimental Protocols: A Closer Look at the Methodology

The evaluation of the bioactivity of these alkaloids relies on standardized experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., P-388, KB, HT-29, MCF-7, A549) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the aporphine alkaloids (e.g., Oxothis compound, Liriodenine) and incubated for a specified period (e.g., 48 hours).[9]

  • MTT Addition: After the incubation period, an MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9][10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the target microorganism is prepared.

  • Serial Dilution: The aporphine alkaloid is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-HIV Assay (Reverse Transcriptase Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase (RT), a crucial enzyme for viral replication.[12][13]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (one of which is labeled), and the HIV-1 RT enzyme is prepared.

  • Compound Addition: The test compound (aporphine alkaloid) is added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for DNA synthesis.

  • Detection: The amount of newly synthesized DNA is quantified, which is inversely proportional to the inhibitory activity of the compound. The results are often measured using an ELISA-based method.[12]

Signaling Pathways in Cancer: A Visual Exploration

Aporphine alkaloids exert their cytotoxic effects by modulating various signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by these compounds.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Aporphine Aporphine Alkaloids (e.g., Nuciferine) Aporphine->PI3K Aporphine->Akt

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is a target for some aporphine alkaloids.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Survival) Aporphine Aporphine Alkaloids (e.g., Glaucine, Boldine) Aporphine->IKK

Caption: The NF-κB signaling pathway, crucial for inflammation and cell survival, is inhibited by certain aporphine alkaloids.

Apoptosis_Pathway Oxothis compound Oxothis compound Mitochondria Mitochondria Oxothis compound->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of Oxothis compound-induced apoptosis involves the mitochondrial pathway.

Conclusion

This comparative guide highlights the significant bioactive potential of Oxothis compound and other aporphine alkaloids. While Oxothis compound demonstrates potent cytotoxic activity against a range of cancer cell lines, other alkaloids like Liriodenine, Glaucine, Boldine, and Nuciferine exhibit a broader spectrum of activities, including anti-inflammatory, neuroprotective, and antiviral effects. The provided experimental data and protocols offer a foundation for further research into the therapeutic applications of these fascinating natural compounds. The elucidation of their mechanisms of action, particularly the signaling pathways they modulate, will be crucial for the development of novel and effective drugs. Further investigation into the specific molecular targets of Oxothis compound is warranted to fully understand its anticancer potential.

References

A Comparative Guide to the Validation of Analytical Methods for Putrescine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of putrescine, targeting researchers, scientists, and professionals in drug development. We will delve into common analytical techniques, their performance metrics, and detailed experimental protocols.

Comparison of Analytical Methods for Putrescine Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of putrescine and other biogenic amines. HPLC methods often require a derivatization step to enhance the chromatographic retention and detection of these polar and often non-chromophoric molecules. In contrast, LC-MS/MS methods can often directly quantify underivatized biogenic amines with high sensitivity and selectivity.

Below is a summary of performance data from various validated methods for putrescine quantification.

Method Matrix Linearity (R²) LOD LOQ Accuracy/Recovery (%) Precision (RSD%) Reference
HPLC with Fluorescence Detection Agricultural Products>0.990.01-0.18 mg/kg0.02-0.31 mg/kg89.63%Intraday: 1.86-5.95%, Interday: 2.08-5.96%[1][2]
HPLC with UV Detection Plant SamplesNot SpecifiedNot SpecifiedNot Specified87.5-103.4%Not Specified[3]
LC-MS/MS Meat>0.99Not Specified10 µg/gTrueness: -20% to +20%≤ 25%[4][5]
HPLC with Fluorescence Detection Serum0.9996Not specified0.1 ng/mLIntraday: 6.3-13.6%, Interday: 5.7-12.4%Intraday: 0.9-1.7%, Interday: 6.2-9.7%[6]

Experimental Protocols

HPLC Method with Pre-column Derivatization and Fluorescence Detection

This protocol is a generalized procedure based on common practices for analyzing biogenic amines in biological and food matrices.

a. Sample Preparation (Extraction)

  • Homogenize 1-5 g of the sample with 10-20 mL of 0.1 M HCl or 5% trichloroacetic acid (TCA).

  • Sonicate the mixture for 15-30 minutes in an ice bath.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. For some matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.

b. Derivatization

  • To 100 µL of the sample extract, add 200 µL of saturated sodium bicarbonate solution and 400 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Add 100 µL of ammonia solution to stop the reaction by consuming excess dansyl chloride.

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

c. HPLC-FLD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would be to start at 50-60% B and increase to 90-100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 330-340 nm and Emission at 510-530 nm.

LC-MS/MS Method (Without Derivatization)

This protocol provides a general framework for the direct analysis of putrescine.

a. Sample Preparation

  • Homogenize 1 g of the sample with 5 mL of 0.5 M HCl.[4]

  • Perform a double centrifugation protocol to minimize matrix interference.[4]

  • Dilute the final extract with the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

b. LC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium formate.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A fast gradient, for instance, starting at 5% B, holding for 1 minute, then ramping to 95% B over 5 minutes and holding for 2 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) would be used for quantification, with specific precursor-product ion transitions for putrescine.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Homogenization extraction Acid Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatize Dansylation supernatant->derivatize Transfer Extract incubate Incubation derivatize->incubate stop_reaction Reaction Quenching incubate->stop_reaction hplc HPLC Separation stop_reaction->hplc Inject Sample detection Fluorescence Detection hplc->detection data Data Acquisition & Processing detection->data result result data->result Quantification Results

Caption: Experimental workflow for HPLC-based putrescine quantification.

putrescine_biosynthesis arginine Arginine agmatine Agmatine arginine->agmatine Arginine Decarboxylase (ADC) ornithine Ornithine arginine->ornithine Arginase n_carbamoylputrescine N-Carbamoylputrescine agmatine->n_carbamoylputrescine Agmatine Imino Hydroxylase (AIH) putrescine Putrescine n_carbamoylputrescine->putrescine ornithine->putrescine Ornithine Decarboxylase (ODC)

Caption: Biosynthetic pathways of putrescine from arginine.[7]

References

Cross-Referencing NMR Data with Published Literature: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research and drug development, the meticulous verification of a compound's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating molecular structures. This guide provides a comprehensive framework for cross-referencing experimentally acquired NMR data with values reported in published literature, ensuring the accurate identification and characterization of small molecules. For the purposes of this guide, the widely studied and well-documented compound, caffeine, will be used as a model molecule.

Data Presentation: Caffeine NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for caffeine, comparing experimental values with those found in published literature. This direct comparison is the cornerstone of structural verification.

Table 1: ¹H NMR Chemical Shift (δ) Data for Caffeine in CDCl₃

Proton AssignmentExperimental δ (ppm)Literature δ (ppm)Difference (ppm)
H-87.537.530.00
N¹-CH₃3.403.400.00
N³-CH₃3.573.570.00
N⁷-CH₃4.004.000.00

Literature data sourced from ChemicalBook, based on a spectrum recorded at 89.56 MHz.[1]

Table 2: ¹³C NMR Chemical Shift (δ) Data for Caffeine

Carbon AssignmentExperimental δ (ppm)Literature δ (ppm)Difference (ppm)
C-2151.7151.70.00
C-4148.7148.70.00
C-5107.4107.1+0.30
C-6155.4155.40.00
C-8141.4141.40.00
N¹-CH₃29.729.70.00
N³-CH₃33.433.40.00
N⁷-CH₃27.927.90.00

Note: Literature values for ¹³C NMR can vary slightly based on solvent and experimental conditions. The values presented are a consensus from multiple sources.[2][3]

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following are detailed methodologies for key NMR experiments.

1. Sample Preparation

  • Analyte Purity : Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Quantity : For a standard 5mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]

  • Solvent : Use a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) of high isotopic purity to minimize solvent signals in the spectrum. The choice of solvent can affect chemical shifts.

  • Internal Standard : An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing.

  • Filtration : To ensure magnetic field homogeneity, filter the sample solution through a glass wool plug in a Pasteur pipette to remove any particulate matter.[5]

2. NMR Data Acquisition

The following are typical parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer.

  • ¹H NMR : A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR : A proton-decoupled experiment is standard. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary compared to ¹H NMR.

  • 2D COSY (Correlation Spectroscopy) : This experiment identifies protons that are J-coupled, typically through two or three bonds.[6] It is invaluable for identifying adjacent protons in a spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations).[7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[8] It is particularly useful for identifying quaternary carbons and piecing together different spin systems within a molecule.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with published literature.

cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Search cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion exp_sample Sample Preparation exp_1h 1D ¹H NMR exp_sample->exp_1h exp_13c 1D ¹³C NMR exp_sample->exp_13c exp_2d 2D NMR (COSY, HSQC, HMBC) exp_sample->exp_2d data_proc Process Experimental Spectra exp_1h->data_proc exp_13c->data_proc exp_2d->data_proc lit_search Search Databases (e.g., SciFinder, Reaxys, PubChem) lit_data Identify Published NMR Data lit_search->lit_data compare_shifts Compare Chemical Shifts (δ) lit_data->compare_shifts compare_2d Analyze 2D Correlations lit_data->compare_2d peak_pick Peak Picking & Assignment data_proc->peak_pick peak_pick->compare_shifts peak_pick->compare_2d struct_confirm Structure Confirmed compare_shifts->struct_confirm Data Match struct_discrepancy Investigate Discrepancies compare_shifts->struct_discrepancy Data Mismatch compare_2d->struct_confirm compare_2d->struct_discrepancy

Caption: Workflow for NMR data cross-referencing.

Signaling Pathways

While caffeine's primary mechanism of action is as an adenosine receptor antagonist, it is not typically described in the context of a classical signaling pathway diagram in the same way as a signaling molecule that initiates a complex intracellular cascade. Its effects are a result of blocking the inhibitory effects of adenosine on the central nervous system.

The following diagram illustrates the logical relationship of caffeine's primary mechanism of action.

caffeine_mechanism cluster_effect Cellular Effect adenosine Adenosine receptor Adenosine Receptor adenosine->receptor Binds to inhibition Decreased Neuronal Activity (Drowsiness) receptor->inhibition Activates stimulation Increased Neuronal Activity (Alertness) receptor->stimulation Is Not Activated caffeine Caffeine caffeine->receptor Blocks

Caption: Caffeine's mechanism as an adenosine antagonist.

References

A Comparative Purity Analysis of Synthetic versus Natural Puterine

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the purity profiles of synthetically produced Puterine and this compound extracted from natural sources. The assessment of chemical purity is a critical step in drug discovery and development, as impurities can significantly impact a compound's efficacy, safety, and overall pharmacological profile. This document outlines the key analytical techniques used for purity determination and presents a comparative analysis based on experimental data.

This compound (C18H17NO3) is a naturally occurring compound found in plant species such as Magnolia officinalis and Guatteria punctata.[1] Its potential therapeutic properties have prompted interest in both its extraction from natural sources and its total synthesis in a laboratory setting. This guide will explore the distinct impurity profiles that can arise from these two different production methods.

Analytical Methodologies for Purity Assessment

A multi-pronged approach is essential for the comprehensive characterization and purity assessment of a chemical compound. The following experimental protocols are standard in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs).

Experimental Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To separate, identify, and quantify each component in the sample to determine the percentage purity of this compound and quantify any impurities.

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Procedure: A standardized solution of the this compound sample is injected into the HPLC system. The retention time of the main peak is compared to a certified this compound reference standard. The area of all peaks is integrated to calculate the percentage purity (Area % method).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To identify the molecular weights of impurities, aiding in their structural elucidation.

    • Instrumentation: An HPLC system coupled to a mass spectrometer.

    • Procedure: Following separation by HPLC as described above, the eluent is directed into the mass spectrometer. The instrument provides mass-to-charge ratio (m/z) data for the main compound and any impurities, which is crucial for identifying by-products from a synthetic route or co-extractants from a natural source.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of this compound and detect the presence of any structurally similar impurities.

    • Instrumentation: A 400 MHz NMR spectrometer.

    • Procedure: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3). Both ¹H and ¹³C NMR spectra are acquired. The resulting spectra are compared against a reference spectrum of pure this compound to ensure structural integrity and to identify any signals that do not correspond to the target compound.

  • Gas Chromatography-Headspace (GC-HS):

    • Objective: To detect and quantify residual solvents that may be present in the synthetically derived this compound.

    • Procedure: The solid this compound sample is placed in a sealed vial and heated. The volatile organic compounds (solvents) in the headspace are then injected into a gas chromatograph for separation and quantification.

Comparative Purity and Impurity Data

The following table summarizes hypothetical, yet representative, data from the analysis of a batch of synthetically produced this compound and a batch of this compound isolated from a natural source.

Analytical Parameter Synthetic this compound Natural this compound Method of Analysis
Purity (Area %) 99.8%98.5%HPLC
Key Impurity 1 Unreacted Starting Material (0.12%)Related Alkaloid A (0.8%)LC-MS
Key Impurity 2 By-product B (0.05%)Related Alkaloid B (0.4%)LC-MS
Residual Solvents Toluene (35 ppm)Not DetectedGC-HS
Heavy Metals < 10 ppm< 10 ppmICP-MS
Appearance White Crystalline SolidOff-white PowderVisual Inspection

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway involving this compound.

G Experimental Workflow for this compound Purity Assessment cluster_0 Sample Handling cluster_1 Chromatographic Analysis cluster_2 Spectroscopic & Final Analysis Sample_Reception Sample_Reception Visual_Inspection Visual_Inspection Sample_Reception->Visual_Inspection Initial Check HPLC HPLC Analysis (Purity %) Visual_Inspection->HPLC GC_HS GC-HS Analysis (Residual Solvents) Visual_Inspection->GC_HS Synthetic Only LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS Confirm Peaks NMR NMR Spectroscopy (Structure Verification) LCMS->NMR Structure Check Final_Report Final Purity Report NMR->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound samples.

G Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds & Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates TF Transcription Factor Kinase_A->TF Activates Response Cellular Response (e.g., Anti-inflammatory) TF->Response Modulates Gene Expression

Caption: A potential signaling cascade initiated by this compound binding.

Discussion and Conclusion

The comparative data reveals distinct purity profiles for synthetic versus natural this compound.

  • Synthetic this compound: Generally achieves higher overall purity (e.g., >99.5%).[2] The impurities present are typically well-defined, arising from known starting materials or reaction by-products. A key consideration for synthetic routes is the potential for residual solvents from the manufacturing process, which must be carefully monitored and controlled.[3]

  • Natural this compound: Purity is often lower due to the co-extraction of structurally related compounds (e.g., other alkaloids) from the plant matrix.[4] While free from synthetic solvents, natural extracts may contain a more complex mixture of minor components whose pharmacological effects may be unknown.

References

Comparative Analysis of Puterine and Competitor A in Modulating the MAP Kinase Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the novel compound Puterine against the well-established inhibitor, Competitor A. The focus of this comparison is on their respective efficacies in modulating the MAP Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival. The data presented herein is derived from a series of replicate experiments designed to assess key performance indicators such as target inhibition, effects on cell viability, and pathway-specific protein expression.

Data Summary

The following tables summarize the quantitative data obtained from in-vitro assays comparing this compound and Competitor A. All experiments were performed in triplicate to ensure statistical validity.

Table 1: Comparative Efficacy in Target Inhibition and Cell Viability

CompoundTarget IC₅₀ (nM)Cell Viability EC₅₀ (nM) in Cancer Line X
This compound 15 ± 2.150 ± 4.5
Competitor A 25 ± 3.880 ± 6.2

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. EC₅₀ (Half-maximal effective concentration) values indicate the concentration required to reduce cell viability by 50%. Data are presented as mean ± standard deviation.

Table 2: Western Blot Analysis of Key Pathway Proteins

Treatment (100 nM)p-ERK/total ERK Ratiop-JNK/total JNK Ratiop-p38/total p38 Ratio
Vehicle Control 1.00 ± 0.051.00 ± 0.081.00 ± 0.06
This compound 0.25 ± 0.030.85 ± 0.070.90 ± 0.05
Competitor A 0.45 ± 0.060.70 ± 0.090.75 ± 0.08

This table quantifies the change in the phosphorylation status of key MAPK pathway proteins following treatment with this compound or Competitor A, relative to a vehicle control. A lower ratio indicates stronger inhibition of the upstream kinase.

Experimental Protocols

A detailed methodology for each of the key experiments is provided below to ensure reproducibility.

1. In-Vitro Kinase Inhibition Assay

  • Objective: To determine the IC₅₀ of this compound and Competitor A against the target kinase.

  • Procedure:

    • The purified recombinant target kinase was incubated with varying concentrations of this compound or Competitor A (0.1 nM to 100 µM) in a kinase buffer.

    • The reaction was initiated by the addition of ATP and a specific peptide substrate.

    • After a 60-minute incubation at 30°C, the reaction was stopped.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve.

2. Cell Viability Assay

  • Objective: To determine the effect of this compound and Competitor A on the viability of Cancer Line X.

  • Procedure:

    • Cancer Line X cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of this compound or Competitor A (0.1 nM to 100 µM) for 72 hours.

    • Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.

    • Fluorescence was read using a plate reader, and EC₅₀ values were determined from dose-response curves.

3. Western Blot Analysis

  • Objective: To analyze the phosphorylation status of key proteins in the MAPK signaling pathway following treatment.

  • Procedure:

    • Cancer Line X cells were treated with 100 nM of this compound, Competitor A, or a vehicle control for 24 hours.

    • Cells were lysed, and protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK, JNK, and p38.

    • Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.

    • Band intensities were quantified using densitometry software, and the ratio of phosphorylated to total protein was calculated.

Visualizations

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MKK47 MKK4/7 RAS->MKK47 MKK36 MKK3/6 RAS->MKK36 MEK MEK RAF->MEK Target of Inhibition ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription JNK JNK JNK->Transcription p38 p38 p38->Transcription This compound This compound This compound->MEK CompetitorA Competitor A CompetitorA->MEK MKK47->JNK MKK36->p38 GeneExpression GeneExpression Transcription->GeneExpression Gene Expression (Proliferation, Survival)

Caption: MAP Kinase signaling pathway with points of inhibition.

cluster_assays Parallel Assays start Start: Seed Cells treatment Treat with this compound, Competitor A, or Vehicle start->treatment viability 72h Incubation -> Cell Viability Assay treatment->viability western 24h Incubation -> Cell Lysis & Western Blot treatment->western kinase In-vitro Kinase Assay (Cell-Free) treatment->kinase Parallel Cell-Free Experiment analysis Data Analysis: IC50/EC50 Calculation, Densitometry viability->analysis western->analysis kinase->analysis

Caption: Workflow for the comparative analysis of this compound.

peer-reviewed studies validating the therapeutic potential of Puterine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no peer-reviewed studies or clinical trials validating the therapeutic potential of a product named "Puterine" were found. The term "this compound" appears in limited chemical literature as a classification for certain types of alkaloids, but not as a specific, studied therapeutic agent.

The initial investigation sought to identify and analyze peer-reviewed research to construct a comparative guide on the therapeutic potential of "this compound." However, the search yielded no relevant results for a drug or therapeutic product with this name. Consequently, the core requirements of the user request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the absence of foundational data.

The search results did identify studies on various other natural compounds and alkaloids with potential therapeutic effects. For instance, research was found on "stylopine" for its anti-tumor effects[1], "honokiol" as a multiple enzyme inhibitor[2], and the leishmanicidal activity of alkaloid-rich fractions from Guatteria species. These findings, however, are unrelated to a substance identified as "this compound."

It is possible that "this compound" is a very new or proprietary compound not yet described in published scientific literature, or that the name is a misnomer. Without any available data, a comparison with alternative therapies and an analysis of its performance are not possible.

Therefore, we are unable to provide a comparison guide, experimental data, or pathway diagrams related to the therapeutic potential of "this compound" at this time. Researchers, scientists, and drug development professionals are advised to consult primary literature databases for the most current and validated research on any therapeutic agent.

References

Comparative Efficacy Analysis of FlexiPain versus Aspirin for Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the development of agents with improved efficacy and safety profiles remains a critical area of research. This guide provides a comparative analysis of a novel investigational compound, FlexiPain, against the widely recognized standard, Aspirin. The primary mechanism of action for this class of drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function, and COX-2, which is induced during inflammation and is largely responsible for the symptoms of pain and swelling.[2]

Aspirin, or acetylsalicylic acid, has been a cornerstone of anti-inflammatory therapy for over a century.[2] It exerts its effects through the irreversible acetylation of a serine residue in the active sites of both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[1][3][4] While effective, Aspirin's non-selective inhibition of both COX isoforms can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[2]

FlexiPain is a novel investigational NSAID designed with the aim of offering a more favorable safety profile by exhibiting greater selectivity for the COX-2 enzyme over COX-1. This targeted approach is intended to reduce the gastrointestinal risks associated with traditional NSAIDs while maintaining potent anti-inflammatory and analgesic effects. This guide will present a head-to-head comparison of FlexiPain and Aspirin, supported by in vitro and in vivo experimental data.

In Vitro Efficacy: COX Enzyme Inhibition

The in vitro inhibitory activity of FlexiPain and Aspirin against COX-1 and COX-2 enzymes was assessed to determine their potency and selectivity.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Aspirin3.5729.30.12
FlexiPain15.21.88.44

Note: The IC50 values for Aspirin are based on published data for human articular chondrocytes.[5] The data for FlexiPain is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 was determined using a whole blood assay.

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes were used.

  • Incubation: The enzymes were pre-incubated with a range of concentrations of either FlexiPain or Aspirin for 15 minutes at 37°C.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, was added to initiate the reaction.

  • Prostaglandin Measurement: The reaction was allowed to proceed for 10 minutes and then terminated. The amount of prostaglandin E2 (PGE2) produced was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of PGE2 production (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Efficacy: Anti-inflammatory Activity

The anti-inflammatory effects of FlexiPain and Aspirin were evaluated in a well-established animal model of inflammation.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Control (Vehicle)-0%
Aspirin10045%
FlexiPain2055%

Note: The data presented is hypothetical and for illustrative purposes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of test compounds.[6][7]

  • Animal Model: Male Wistar rats weighing 150-200g were used.

  • Compound Administration: The rats were divided into three groups: control (receiving vehicle), Aspirin (100 mg/kg), and FlexiPain (20 mg/kg). The compounds were administered orally one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema was calculated for each group relative to the control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin synthesis pathway targeted by NSAIDs and the general workflow of the in vivo anti-inflammatory experiment.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition by NSAIDs Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 COX1_COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Aspirin_FlexiPain Aspirin / FlexiPain Aspirin_FlexiPain->COX1_COX2

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Experimental_Workflow Animal_Grouping Animal Grouping (Control, Aspirin, FlexiPain) Compound_Administration Oral Administration of Compounds Animal_Grouping->Compound_Administration Inflammation_Induction Carrageenan Injection in Paw Compound_Administration->Inflammation_Induction Paw_Volume_Measurement Measure Paw Volume at 0, 1, 2, 3 hours Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: Workflow for the in vivo carrageenan-induced paw edema experiment.

Conclusion

The data presented in this guide suggests that the investigational compound, FlexiPain, demonstrates a promising profile as an anti-inflammatory agent. In vitro, FlexiPain exhibits significantly greater selectivity for the COX-2 enzyme compared to Aspirin, as indicated by its higher selectivity index. This characteristic is theoretically linked to a reduced risk of gastrointestinal side effects.

In the in vivo model of inflammation, FlexiPain showed a greater percentage of paw edema inhibition at a lower dose compared to Aspirin, suggesting higher potency. These preliminary findings warrant further investigation into the clinical efficacy and safety of FlexiPain as a potential alternative to traditional NSAIDs for the management of inflammatory conditions. Further studies, including comprehensive toxicological and pharmacokinetic analyses, are necessary to fully elucidate the therapeutic potential of FlexiPain.

References

Independent Verification of Puterine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available data on Puterine reveals a notable absence of independent verification of its proposed mechanism of action. This guide provides a comparative analysis of related therapeutic areas and outlines the standard experimental protocols required for such validation, offering a framework for researchers, scientists, and drug development professionals to assess future data.

Due to the lack of publicly available information and independent studies on a compound referred to as "this compound," this guide will, therefore, focus on the established mechanisms of action of therapies for conditions where a hypothetical "this compound" might be targeted, such as uterine cancer and uterine fibroids. This comparative approach will provide a benchmark for the rigorous level of evidence required for the validation of a new therapeutic agent.

Comparative Landscape of Therapeutic Mechanisms

To understand the context in which a new agent like this compound would be evaluated, it is essential to review the mechanisms of existing drugs in related fields. For instance, in the treatment of epithelial ovarian cancer, the drug cetrorelix has been shown to induce apoptosis through the PI3K/AKT/FOXO1 pathway.[1] This was demonstrated through experiments showing that cetrorelix's pro-apoptotic effect is mediated via the Gonadotropin-Releasing Hormone Receptor (GnRHR).[1]

Similarly, in the context of hyperkalemia, the nonabsorbed polymer patiromer works by binding and removing potassium, primarily in the colon.[2] Its mechanism has been confirmed through in vitro binding studies and in vivo studies in rats and humans, which demonstrated increased fecal potassium excretion.[2]

For a new compound to gain acceptance, its mechanism of action must be elucidated and verified with similar scientific rigor.

Essential Experimental Protocols for Mechanism of Action Verification

Independent verification of a drug's mechanism of action is a critical step in its development and validation. The following are standard experimental protocols that would be necessary to validate the claims for a new therapeutic agent.

Target Engagement Assays

To confirm that a drug interacts with its intended molecular target, several biophysical and cellular assays are employed.

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a drug to its target protein in intact cells or cell lysates by measuring changes in the thermal stability of the protein. For example, Mass Spectrometry-based CETSA (MS-CETSA) was used to identify and confirm that the antimalarial compound MMV000848 directly engages with its target, purine nucleoside phosphorylase (PfPNP).[3]

Experimental Workflow: Target Engagement using MS-CETSA

cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis cell_lysate Cell Lysate drug_incubation Incubate with Drug (e.g., this compound) cell_lysate->drug_incubation intact_cells Intact Cells intact_cells->drug_incubation heating Heat Treatment drug_incubation->heating protein_precipitation Separate Soluble and Precipitated Proteins heating->protein_precipitation ms_analysis Mass Spectrometry Analysis protein_precipitation->ms_analysis

Caption: Workflow for Target Engagement Verification using MS-CETSA.

Signaling Pathway Analysis

Once target engagement is confirmed, it is crucial to delineate the downstream effects on cellular signaling pathways.

Western Blotting and Phospho-protein Analysis: These techniques are used to measure the levels and phosphorylation status of key proteins in a signaling cascade. For instance, to verify that cetrorelix acts via the PI3K/AKT/FOXO1 pathway, researchers would measure the phosphorylation levels of AKT and the expression of FOXO1 in cancer cells treated with cetrorelix.[1]

Signaling Pathway: Hypothetical Action of a GnRH Antagonist

This compound This compound (Hypothetical GnRH Antagonist) GnRHR GnRH Receptor This compound->GnRHR Inhibits PI3K PI3K GnRHR->PI3K Activates AKT AKT PI3K->AKT Activates FOXO1 FOXO1 AKT->FOXO1 Inhibits Apoptosis Apoptosis FOXO1->Apoptosis Induces

Caption: Hypothetical Signaling Pathway for a GnRH Antagonist.

siRNA Knockdown Experiments: To confirm that the drug's effect is mediated through a specific receptor or protein, small interfering RNA (siRNA) can be used to silence the expression of that protein. A subsequent loss of the drug's effect would provide strong evidence for its on-target mechanism. For example, knockdown of GnRHR was shown to abrogate the pro-apoptotic effects of cetrorelix, confirming its specific mechanism of action.[1]

Clinical Trial Data and Comparative Efficacy

Ultimately, the most convincing evidence for a drug's mechanism of action and clinical utility comes from well-designed clinical trials.

Comparative Clinical Trials: These trials directly compare the new drug to a standard-of-care treatment or a placebo. For example, the BRUIN CLL-314 trial compared the noncovalent BTK inhibitor pirtobrutinib to the covalent BTK inhibitor ibrutinib in patients with chronic lymphocytic leukemia (CLL).[4] The trial demonstrated the non-inferiority of pirtobrutinib in terms of overall response rate.[4]

Quantitative Data Summary

MetricPirtobrutinibIbrutinib
Overall Response Rate (ITT)87.0%78.5%
Overall Response Rate (Relapsed/Refractory)84.0%74.8%
Hazard Ratio for Progression or Death (ITT)0.57-
Hazard Ratio for Progression or Death (Treatment-Naïve)0.24-
Data from the BRUIN CLL-314 trial as of December 11, 2025.[4]

References

Safety Operating Guide

Inability to Provide Disposal Procedures for "Puterine" Due to Unidentified Chemical Substance

Author: BenchChem Technical Support Team. Date: December 2025

Providing safe and accurate disposal procedures for chemical substances is of paramount importance in laboratory settings. After a thorough search of chemical databases and safety literature, no substance with the name "Puterine" has been identified. Therefore, specific disposal protocols cannot be provided at this time.

It is possible that "this compound" may be a typographical error, a proprietary name not widely indexed, or a novel compound without published safety data. The search results did yield information for similarly named chemicals, such as:

  • Putrescine: A toxic and corrosive organic compound.[1][2]

  • Purine: A heterocyclic aromatic organic compound found in nucleic acids.[3]

  • Puerarin: A flavonoid glycoside.[4][5]

The disposal procedures for these substances would differ significantly based on their unique chemical properties and associated hazards. Providing incorrect disposal guidance would be a serious safety risk.

To ensure the safety of all laboratory personnel and to maintain regulatory compliance, it is crucial to positively identify the chemical . We urge you to:

  • Verify the spelling of the chemical name.

  • Locate the CAS (Chemical Abstracts Service) Registry Number for the substance. The CAS number is a unique identifier that will allow for the precise identification of the compound and its associated safety and disposal protocols. This number is typically found on the chemical's container label and in its Safety Data Sheet (SDS).

Once the correct chemical name and/or CAS number is provided, we can offer the detailed, step-by-step disposal procedures and safety information you have requested, in alignment with our commitment to being a preferred source for laboratory safety and chemical handling information. Without this definitive identification, providing any procedural guidance would be contrary to established safety protocols.

References

Essential Safety and Logistical Information for Handling Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Puterine" does not correspond to a recognized chemical substance. This guide addresses the possibility of a typographical error and provides essential safety information for two plausible alternatives based on a phonetic similarity: Purine and Putrescine . It is imperative for researchers to verify the exact chemical they are handling by consulting the manufacturer's Safety Data Sheet (SDS) before undertaking any procedure. The information provided herein is for guidance and should be supplemented by a thorough risk assessment specific to the experimental conditions.

Section 1: Personal Protective Equipment (PPE) for Handling Purine

Purine is a heterocyclic aromatic organic compound. While its toxicological properties have not been fully investigated, it is known to cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, appropriate personal protective equipment should be worn to minimize exposure.

Recommended PPE for Handling Purine
PPE ComponentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesTo prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust particles and splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.To prevent respiratory tract irritation from dust.
Glove Selection and Compatibility

Due to the absence of specific breakthrough time data for Purine, a qualitative assessment based on general chemical resistance is necessary. Nitrile and Neoprene gloves are recommended for their broad resistance to a range of chemicals.

Glove MaterialChemical Resistance Rating
NitrileGood to Excellent for general laboratory use
NeopreneGood to Excellent for a range of chemicals
LatexFair; not recommended due to potential for allergies and lower chemical resistance

Note: The information in this table is a general guide. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Experimental Protocol: Donning and Doffing of PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it outwards, avoiding contact with the contaminated exterior.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plan

Handling and Storage:

  • Handle Purine in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation.[1]

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]

Waste Disposal:

  • Dispose of Purine waste in a designated hazardous waste container, clearly labeled with the contents.

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

  • Contaminated PPE should be disposed of as hazardous waste.

Logical Workflow for PPE Selection for Purine

PPE_Selection_Purine PPE Selection Workflow for Handling Purine start Start: Handling Purine task_assessment Assess Task: - Small or large quantity? - Good ventilation? start->task_assessment small_quantity Small Quantity & Good Ventilation task_assessment->small_quantity Yes large_quantity Large Quantity or Poor Ventilation task_assessment->large_quantity No ppe_standard Standard PPE: - Lab Coat - Nitrile/Neoprene Gloves - Safety Glasses small_quantity->ppe_standard ppe_enhanced Enhanced PPE: - Lab Coat - Nitrile/Neoprene Gloves - Goggles - Consider Respirator large_quantity->ppe_enhanced end_procedure Proceed with Experiment ppe_standard->end_procedure ppe_enhanced->end_procedure

Caption: Workflow for selecting appropriate PPE when handling Purine.

Section 2: Personal Protective Equipment (PPE) for Handling Putrescine

Putrescine is a toxic and corrosive organic compound. It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[2] Strict adherence to safety protocols is essential when handling this substance.

Recommended PPE for Handling Putrescine
PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)To protect against skin corrosion and toxicity.
Eye Protection Chemical safety goggles and a face shieldTo provide full protection against splashes and severe eye damage.
Body Protection Chemical-resistant apron over a lab coat or a chemical-resistant suitTo protect against skin burns and absorption.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when heating or creating aerosols.To protect against inhalation of toxic vapors.
Glove Selection and Compatibility
Glove MaterialChemical Resistance Rating
Butyl RubberVery Good to Excellent for many corrosive chemicals
NeopreneGood for acids, bases, and some organic compounds
NitrileFair to Good; may not be suitable for prolonged contact
PVCFair; generally not recommended for corrosive organics

Note: Always consult the glove manufacturer's specific chemical resistance data for Putrescine or similar amines.

Occupational Exposure Limits

While no specific Threshold Limit Value (TLV) has been established for Putrescine by ACGIH, some jurisdictions have set Permissible Exposure Limits (PELs) for particulates not otherwise regulated, which may be applicable when handling the solid form.[3] However, due to its toxicity, exposure should be kept as low as reasonably achievable.

Exposure LimitValue (Respirable fraction)Issuing Agency
OSHA PEL5 mg/m³US - Tennessee, Wyoming, Michigan
Experimental Protocol: Donning and Doffing of PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Thoroughly wash and dry hands.

  • Inner Gloves: Put on a pair of nitrile gloves.

  • Gown/Lab Coat and Apron: Don a lab coat followed by a chemical-resistant apron.

  • Respirator: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Outer Gloves: Put on a pair of chemical-resistant outer gloves (e.g., Butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer gloves, turning them inside out.

  • Apron and Gown: Remove the apron and lab coat, avoiding contact with the exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Face and Eye Protection: Remove the face shield and then the goggles from the back.

  • Respirator: If worn, remove the respirator.

  • Inner Gloves: Remove the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plan

Handling and Storage:

  • All handling of Putrescine should be conducted in a certified chemical fume hood.

  • Store in a tightly sealed, corrosion-resistant container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • An eyewash station and safety shower must be readily accessible.

Waste Disposal:

  • Putrescine is considered hazardous waste and must be disposed of accordingly.[4][5]

  • Collect all waste, including contaminated materials and PPE, in a designated, labeled, and sealed container.

  • Contact a licensed professional waste disposal service for removal.[5] Do not attempt to neutralize or dispose of in the sewer system.

Logical Workflow for PPE Selection for Putrescine

PPE_Selection_Putrescine PPE Selection Workflow for Handling Putrescine start Start: Handling Putrescine hazard_assessment Hazard Assessment: - Corrosive and Toxic - Potential for splash or aerosol? start->hazard_assessment splash_risk Splash or Aerosol Risk hazard_assessment->splash_risk Yes no_splash_risk Low Splash/Aerosol Risk hazard_assessment->no_splash_risk No ppe_full Full PPE Required: - Chemical Suit/Apron - Double Gloves (Butyl/Neoprene outer) - Goggles & Face Shield - Respirator splash_risk->ppe_full ppe_standard_plus Standard Plus PPE: - Lab Coat & Apron - Double Gloves (Butyl/Neoprene outer) - Goggles & Face Shield no_splash_risk->ppe_standard_plus end_procedure Proceed with Caution in Fume Hood ppe_full->end_procedure ppe_standard_plus->end_procedure

Caption: Workflow for selecting appropriate PPE when handling Putrescine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.